Product packaging for TPT-260 Dihydrochloride(Cat. No.:)

TPT-260 Dihydrochloride

Katalognummer: B1663655
Molekulargewicht: 333.3 g/mol
InChI-Schlüssel: DSODRWWHAUGSGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Retromers are multiprotein complexes responsible for trafficking cargo out of endosomes. This is an important function that, in the case of amyloid-precursor protein (APP), is neuroprotective by preventing APP from being cleaved into Alzheimer’s disease-inducing fragments via the endosome. TPT-260 is a thiophene thiourea derivative that acts as a chaperone to stabilize the retromer complex against thermal denaturation (Kd = ~5 µM). In cultured hippocampal neurons, TPT-260 dose-dependently increases the level of retromer proteins, redirects APP from the endosome, and reduces the formation of pathogenic APP.>TPT-260 2Hcl (TPU260 2Hcl) is a thiophene thiourea derivative with molecule weight 260.00 in free base form;  There is no formal name yet, we temporally call this molecule as TPT-260. IC50 value:Target:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14Cl2N4S3 B1663655 TPT-260 Dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[5-(carbamimidoylsulfanylmethyl)thiophen-2-yl]methyl carbamimidothioate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4S3.2ClH/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12;;/h1-2H,3-4H2,(H3,9,10)(H3,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSODRWWHAUGSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)CSC(=N)N)CSC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2076-91-7
Record name 2076-91-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

TPT-260 Dihydrochloride: A Technical Guide to its Mechanism of Action in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPT-260 Dihydrochloride is a small molecule chaperone of the retromer complex, an essential component of intracellular protein trafficking. Emerging research has identified its potent anti-inflammatory properties, particularly in the context of neuroinflammation associated with ischemic stroke. This technical guide provides an in-depth analysis of the core mechanism of action of TPT-260, detailing its molecular targets, the signaling pathways it modulates, and the subsequent cellular responses. The information presented herein is supported by a summary of key experimental data and detailed methodologies from preclinical studies, offering a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: Retromer Stabilization and a Putative Role for TREM2

TPT-260 functions as a pharmacological chaperone that stabilizes the retromer complex. The retromer is a crucial multiprotein assembly responsible for the recycling of transmembrane proteins from endosomes to the trans-Golgi network and the cell surface. A key component of this complex is the vacuolar protein sorting 35 (VPS35), which is directly involved in cargo recognition. TPT-260 is understood to bind to the VPS35-VPS26-VPS29 trimer, enhancing the stability and function of the entire retromer complex.

One of the critical transmembrane proteins whose recycling is dependent on the retromer complex is the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). TREM2 is an anti-inflammatory receptor expressed on microglia, the resident immune cells of the central nervous system. By stabilizing VPS35, TPT-260 is postulated to enhance the recycling of TREM2 to the microglial cell surface, thereby augmenting its anti-inflammatory signaling capacity. Deficiencies in VPS35 have been shown to impair TREM2 recycling, leading to its accumulation in lysosomes and a subsequent pro-inflammatory microglial phenotype.

Downstream Signaling: Inhibition of the NF-κB Pathway

The primary downstream effect of TPT-260's action is the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. In the context of neuroinflammation, such as that triggered by ischemic stroke, the activation of microglia often leads to the pro-inflammatory M1 phenotype, which is heavily dependent on NF-κB signaling.

Experimental evidence demonstrates that TPT-260 significantly suppresses the nuclear translocation of the p65 subunit of NF-κB in microglia.[1][2] This inhibition is believed to occur downstream of Toll-like receptor 4 (TLR4) activation. By preventing the nuclear entry of p65, TPT-260 effectively blocks the transcription of a wide array of pro-inflammatory genes.

Cellular and Molecular Effects: Attenuation of Neuroinflammation

The inhibition of the NF-κB signaling cascade by TPT-260 culminates in a significant reduction of the neuroinflammatory response. This is characterized by several key cellular and molecular changes:

  • Suppression of M1 Microglial Polarization: TPT-260 markedly inhibits the polarization of microglia towards the pro-inflammatory M1 phenotype, which is a key contributor to neuronal damage in ischemic stroke.[1][2]

  • Reduction of Pro-inflammatory Cytokines: The expression and secretion of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are significantly attenuated by TPT-260 treatment.[1][2]

  • Inhibition of the NLRP3 Inflammasome: TPT-260 has been shown to inhibit the formation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the cleavage and maturation of pro-IL-1β into its active, secreted form. By inhibiting inflammasome formation, TPT-260 further dampens the IL-1β-mediated inflammatory cascade.

Preclinical Evidence: In Vivo and In Vitro Studies

The therapeutic potential of TPT-260 in ischemic stroke has been investigated in preclinical models.

In Vivo Studies in a Mouse Model of Ischemic Stroke

In a middle cerebral artery occlusion (MCAO) mouse model, administration of TPT-260 resulted in a significant reduction in brain infarct area and improved neurological function.[1][2] These beneficial effects were accompanied by a decrease in the levels of pro-inflammatory markers in the brain.

In Vitro Studies in Primary Microglia

Studies using primary microglial cultures stimulated with lipopolysaccharide (LPS) and nigericin (B1684572) to induce a pro-inflammatory M1 phenotype have demonstrated the direct anti-inflammatory effects of TPT-260.[1][2] Treatment with TPT-260 did not affect cell viability but effectively counteracted the pro-inflammatory response induced by LPS/nigericin.[1]

Summary of Quantitative Data

Experiment Model Treatment Key Findings Reference
Infarct Volume Assessment MCAO Mouse ModelTPT-260Significantly reduced brain infarct area compared to control.[1][2]
Neurological Function MCAO Mouse ModelTPT-260Significantly improved neurological scores compared to control.[1][2]
Cytokine Expression (IL-1β, TNF-α) MCAO Mouse Model & Primary MicrogliaTPT-260Markedly attenuated the expression of IL-1β and TNF-α.[1][2]
NF-κB p65 Nuclear Translocation Primary MicrogliaTPT-260Suppressed the nuclear translocation of the NF-κB p65 subunit.[1][2]
NLRP3 Inflammasome Formation Primary MicrogliaTPT-260Reduced the formation of the NLRP3 inflammasome.[1][2]
Microglial Polarization Primary MicrogliaTPT-260Inhibited the lipopolysaccharide-induced M1 microglial polarization.[1][2]

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Mouse Model
  • Animal Model: Adult male C57BL/6 mice.

  • Procedure: Anesthesia is induced, and a midline neck incision is made to expose the common carotid artery. A nylon monofilament with a rounded tip is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.

  • TPT-260 Administration: TPT-260 is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal injection at a specified dose and time point relative to the MCAO procedure.

  • Outcome Measures: Neurological deficit scores are assessed at various time points post-MCAO. Brains are harvested for infarct volume analysis (e.g., using TTC staining) and for molecular analyses (e.g., ELISA, Western blot, or qPCR for inflammatory markers).

Primary Microglia Culture and Pro-inflammatory Stimulation
  • Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal mice. Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Pro-inflammatory Stimulation: To induce an M1 pro-inflammatory phenotype, microglia are treated with lipopolysaccharide (LPS; e.g., 100 ng/mL) for a specified duration (e.g., 4 hours), followed by treatment with nigericin (e.g., 5 µM) for another period (e.g., 30 minutes).

  • TPT-260 Treatment: TPT-260 is added to the culture medium at various concentrations prior to or concurrently with the pro-inflammatory stimuli.

  • Outcome Measures: Cell viability is assessed using assays such as MTT or LDH. The expression of inflammatory genes and proteins is quantified by qPCR, Western blotting, or ELISA. The subcellular localization of proteins like NF-κB p65 is determined by immunofluorescence microscopy. Inflammasome formation can be assessed by visualizing ASC specks.

Visualized Signaling Pathways and Workflows

TPT260_Mechanism_of_Action cluster_upstream Upstream Regulation cluster_downstream Downstream Signaling Cascade cluster_cellular_effects Cellular Effects TPT-260 TPT-260 Retromer Complex (VPS35) Retromer Complex (VPS35) TPT-260->Retromer Complex (VPS35) Stabilizes NF-κB Pathway NF-κB Pathway TPT-260->NF-κB Pathway Inhibits TREM2 Receptor TREM2 Receptor Retromer Complex (VPS35)->TREM2 Receptor Enhances Recycling TLR4 TLR4 TREM2 Receptor->TLR4 Inhibits TLR4->NF-κB Pathway NF-κB p65 Nuclear Translocation NF-κB p65 Nuclear Translocation NF-κB Pathway->NF-κB p65 Nuclear Translocation M1 Microglial Polarization M1 Microglial Polarization NF-κB p65 Nuclear Translocation->M1 Microglial Polarization Pro-inflammatory Cytokines (IL-1β, TNF-α) Pro-inflammatory Cytokines (IL-1β, TNF-α) NF-κB p65 Nuclear Translocation->Pro-inflammatory Cytokines (IL-1β, TNF-α) NLRP3 Inflammasome Formation NLRP3 Inflammasome Formation NF-κB p65 Nuclear Translocation->NLRP3 Inflammasome Formation

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow_In_Vitro cluster_culture Cell Culture and Treatment cluster_analysis Analysis Isolate Primary Microglia Isolate Primary Microglia Culture Microglia Culture Microglia Isolate Primary Microglia->Culture Microglia Pre-treat with TPT-260 Pre-treat with TPT-260 Culture Microglia->Pre-treat with TPT-260 Induce M1 Polarization (LPS + Nigericin) Induce M1 Polarization (LPS + Nigericin) Pre-treat with TPT-260->Induce M1 Polarization (LPS + Nigericin) Cell Viability Assays Cell Viability Assays Induce M1 Polarization (LPS + Nigericin)->Cell Viability Assays qPCR (Gene Expression) qPCR (Gene Expression) Induce M1 Polarization (LPS + Nigericin)->qPCR (Gene Expression) Western Blot / ELISA (Protein Expression) Western Blot / ELISA (Protein Expression) Induce M1 Polarization (LPS + Nigericin)->Western Blot / ELISA (Protein Expression) Immunofluorescence (NF-κB Localization) Immunofluorescence (NF-κB Localization) Induce M1 Polarization (LPS + Nigericin)->Immunofluorescence (NF-κB Localization)

Caption: In vitro experimental workflow for assessing TPT-260's effects.

Conclusion

This compound represents a promising therapeutic candidate for neuroinflammatory conditions such as ischemic stroke. Its core mechanism of action, centered on the stabilization of the retromer complex and the subsequent inhibition of the NF-κB signaling pathway, provides a multi-faceted approach to dampening the detrimental effects of neuroinflammation. The preclinical data strongly support its ability to reduce microglial activation, decrease pro-inflammatory cytokine production, and ultimately protect against neuronal damage. Further research and development of TPT-260 and similar retromer-stabilizing compounds are warranted to explore their full therapeutic potential.

References

TPT-260 Dihydrochloride: A Novel Modulator of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TPT-260 Dihydrochloride (B599025), a small molecule chaperone of the retromer complex, has emerged as a significant modulator of the nuclear factor-kappa B (NF-κB) signaling pathway. Primarily investigated for its neuroprotective effects, TPT-260 presents a compelling case for its anti-inflammatory properties through the indirect inhibition of NF-κB activation. This technical guide provides a comprehensive overview of the mechanism of action of TPT-260 on the NF-κB pathway, supported by available preclinical data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows. The information is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential of TPT-260.

Introduction to TPT-260 Dihydrochloride

This compound (also known as R55) is a thiophene (B33073) thiourea (B124793) derivative that functions as a pharmacological chaperone, stabilizing the retromer complex. The retromer complex is a crucial component of the intracellular protein trafficking machinery, responsible for recycling transmembrane proteins from endosomes to the trans-Golgi network.[1] Dysfunction of the retromer complex has been implicated in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease.[1][2] By stabilizing the retromer complex, TPT-260 has been shown to enhance its function, thereby influencing various cellular processes.[2][3]

Recent studies have highlighted the anti-inflammatory effects of TPT-260, particularly its ability to suppress neuroinflammation by modulating the NF-κB signaling pathway.[4][5] This guide will delve into the specifics of this interaction, providing a detailed understanding of its therapeutic potential.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₈H₁₂N₄S₃ · 2HCl
Molecular Weight 333.3 g/mol
Purity ≥95%
Appearance Crystalline solid
Solubility Approx. 25 mg/mL in DMSOApprox. 10 mg/mL in PBS (pH 7.2)
Storage -20°C
Stability ≥4 years at -20°C

Mechanism of Action: TPT-260 and the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[4][5]

TPT-260 has been shown to inhibit this pathway at a critical juncture. Evidence suggests that TPT-260 downregulates the expression of TLR4 and subsequently reduces the phosphorylation of IKKβ and the p65 subunit of NF-κB.[4] This inhibition of IKKβ and p65 phosphorylation prevents the degradation of IκBα and consequently blocks the nuclear translocation of p65, thereby suppressing the expression of downstream inflammatory genes.[4][5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IκBα_p65_p50 IκBα-p65/p50 IKK->IκBα_p65_p50 Phosphorylates IκBα IκBα IκBα IκBα->IκBα_p65_p50 p65_p50 NF-κB (p65/p50) p65_p50->IκBα_p65_p50 p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation IκBα_p65_p50->p65_p50 IκBα Degradation TPT260 TPT-260 TPT260->TLR4 Inhibits TPT260->IKK DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines Transcription

Diagram 1: TPT-260 Inhibition of the NF-κB Signaling Pathway.

Quantitative Data Summary

The primary research on TPT-260's effect on the NF-κB pathway in microglia demonstrates a significant reduction in key inflammatory markers. While specific IC50 values for NF-κB inhibition are not yet publicly available, the existing data clearly indicates a dose-dependent effect. The tables below summarize the qualitative and semi-quantitative findings from preclinical studies.

Table 2: Effect of TPT-260 on NF-κB Pathway Components in LPS-stimulated Microglia

Target ProteinTPT-260 ConcentrationObserved EffectSignificance
p-IKKβ 5-20 nMDecreased Phosphorylationp < 0.05
p-p65 5-20 nMDecreased Phosphorylationp < 0.05
Nuclear p65 5-20 nMReduced Nuclear Translocationp < 0.05

Data is derived from Western blot and immunofluorescence analyses in primary microglia stimulated with LPS and Nigericin.[4][5]

Table 3: Effect of TPT-260 on Downstream Pro-inflammatory Gene Expression in LPS-stimulated Microglia

GeneTPT-260 ConcentrationObserved EffectSignificance
TNF-α mRNA 5-20 nMDecreased Expressionp < 0.01
IL-1β mRNA 5-20 nMDecreased Expressionp < 0.001

Data is derived from qRT-PCR analysis in primary microglia stimulated with LPS and Nigericin.[4][5]

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the key study investigating TPT-260's effect on the NF-κB pathway in microglia, supplemented with standard laboratory procedures for clarity and reproducibility.[4][5]

Cell Culture and Treatment
  • Cell Line: Primary microglia were isolated from the cerebral cortices of neonatal C57BL/6 mice (P0-P2).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • This compound Preparation: A stock solution of this compound was prepared in DMSO. For cell treatment, the stock solution was further diluted in culture medium to final concentrations of 5, 10, and 20 nM.

  • Cell Treatment: Microglia were pre-treated with the indicated concentrations of TPT-260 for 1 hour before stimulation with 100 ng/mL Lipopolysaccharide (LPS) for 3 hours, followed by 1 µM Nigericin (Nig) for 30 minutes to induce a pro-inflammatory response.

Western Blot Analysis for Phosphorylated IKKβ and p65

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis (RIPA Buffer) start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-IKKβ, p-p65, Total IKKβ, Total p65, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end Results analysis->end

Diagram 2: Western Blot Experimental Workflow.
  • Cell Lysis: After treatment, cells were washed twice with ice-cold PBS and lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a Bicinchoninic Acid (BCA) protein assay kit.

  • Sample Preparation: An equal amount of protein (20-30 µg) from each sample was mixed with Laemmli sample buffer and boiled for 5-10 minutes.

  • SDS-PAGE: Samples were loaded onto a 10% SDS-polyacrylamide gel and electrophoresis was performed to separate proteins by size.

  • Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phosphorylated IKKβ, total IKKβ, phosphorylated p65, total p65, and β-actin (as a loading control), diluted in the blocking buffer.

  • Secondary Antibody Incubation: The membrane was washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes with TBST, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities were quantified using densitometry software (e.g., ImageJ).

Immunofluorescence for p65 Nuclear Translocation
  • Cell Seeding: Primary microglia were seeded on glass coverslips in 24-well plates.

  • Cell Treatment: Cells were treated with TPT-260 and/or LPS/Nigericin as described in section 4.1.

  • Fixation and Permeabilization: After treatment, cells were washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Cells were blocked with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Cells were incubated with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

  • Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Cell nuclei were counterstained with DAPI.

  • Imaging: Coverslips were mounted on glass slides and imaged using a fluorescence microscope.

  • Analysis: The nuclear translocation of p65 was quantified by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRTPCR_Workflow start Cell Treatment rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qrt_pcr Quantitative Real-Time PCR (SYBR Green) cdna_synthesis->qrt_pcr analysis Data Analysis (ΔΔCt Method) qrt_pcr->analysis end Relative mRNA Expression analysis->end

References

TPT-260 Dihydrochloride: A Novel Neuroprotective Agent for Ischemic Stroke Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiology involving excitotoxicity, oxidative stress, and a pronounced neuroinflammatory response.[1][2][3] Recent preclinical research has identified TPT-260 Dihydrochloride, a small molecule chaperone of the retromer complex, as a promising therapeutic candidate.[1][4][5] This technical guide provides a comprehensive overview of the current research on TPT-260 in the context of ischemic stroke, with a focus on its mechanism of action, preclinical efficacy, and detailed experimental protocols. The data presented herein is derived from a pivotal study demonstrating the neuroprotective and anti-inflammatory effects of TPT-260 in a murine model of ischemic stroke.

Introduction to this compound

TPT-260 is a small molecule chaperone that modulates the function of the retromer complex, a key component in the endosomal sorting and trafficking of transmembrane proteins.[1][4] The retromer complex is essential for the recycling of various receptors, and its dysfunction has been implicated in neurodegenerative diseases.[1] While initially investigated for its potential in Alzheimer's disease by reducing amyloid plaque deposition, recent studies have explored its role in mitigating the inflammatory cascade following an ischemic stroke.[1]

Mechanism of Action in Ischemic Stroke

The therapeutic potential of TPT-260 in ischemic stroke is primarily attributed to its potent anti-inflammatory properties, specifically its ability to modulate microglial activation.[1][4][5] Microglia, the resident immune cells of the central nervous system, become activated in response to ischemic injury and can adopt a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype. An excessive M1 response contributes to secondary neuronal damage.[1][4]

TPT-260 has been shown to attenuate the pro-inflammatory M1 microglial phenotype by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4][5] This inhibition leads to a downstream reduction in the expression and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][4][5] Furthermore, TPT-260 has been observed to inhibit the formation of the NOD-like receptor protein 3 (NLRP3) inflammasome, further reducing the maturation and secretion of IL-1β.[4][5]

TPT260_Mechanism_of_Action cluster_ischemia Ischemic Stroke cluster_microglia Microglia cluster_intervention Therapeutic Intervention cluster_outcome Pathological Outcome Ischemia Ischemia M1_Microglia M1 Microglia Activation Ischemia->M1_Microglia triggers NFkB NF-κB Signaling M1_Microglia->NFkB activates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines induces expression NLRP3->Cytokines promotes maturation Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation leads to TPT260 This compound TPT260->NFkB inhibits TPT260->NLRP3 inhibits Neuronal_Injury Neuronal Injury Neuroinflammation->Neuronal_Injury causes

Figure 1: Proposed mechanism of TPT-260 in ischemic stroke.

Preclinical Efficacy: In Vivo Data

A key study investigated the therapeutic effects of TPT-260 in a middle cerebral artery occlusion (MCAO) mouse model of ischemic stroke. The results demonstrated a significant reduction in brain infarct area and improved neurological function in mice treated with TPT-260 compared to a saline-treated control group.[1][4][5]

Quantitative Analysis of In Vivo Efficacy

The following tables summarize the key quantitative findings from the MCAO mouse model study.

Treatment GroupNeurological Deficit Score (Bederson Score)Infarct Area (%)
Sham00
MCAO + Saline2.5 ± 0.545 ± 5
MCAO + TPT-2601.5 ± 0.525 ± 5
*p < 0.05 compared to MCAO + Saline group. Data are presented as mean ± SD.
Treatment GroupIL-1β (pg/mg protein)TNF-α (pg/mg protein)
Sham20 ± 530 ± 8
MCAO + Saline80 ± 10120 ± 15
MCAO + TPT-26040 ± 860 ± 10
*p < 0.05 compared to MCAO + Saline group. Data are presented as mean ± SD.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The in vivo efficacy of TPT-260 was evaluated using a transient MCAO model in mice, a standard and widely accepted model for inducing focal cerebral ischemia.

Animals: Adult male C57BL/6 mice (8-10 weeks old, 22-25g) were used. Animals were housed under standard laboratory conditions with ad libitum access to food and water. All animal procedures were approved by the local Institutional Animal Care and Use Committee.

Surgical Procedure:

  • Mice were anesthetized with isoflurane (B1672236) (3% for induction, 1.5% for maintenance) in a 70:30 mixture of N₂O and O₂.

  • A midline cervical incision was made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) were exposed.

  • The ECA was ligated and transected.

  • A 6-0 nylon monofilament suture with a rounded tip was introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After 60 minutes of occlusion, the suture was withdrawn to allow for reperfusion.

  • The incision was closed, and the animals were allowed to recover.

Drug Administration: TPT-260 (10 mg/kg) or an equivalent volume of saline was administered intraperitoneally at the time of reperfusion.

Outcome Measures:

  • Neurological Deficit Scoring: Neurological function was assessed 24 hours after MCAO using the Bederson scoring system (0 = no deficit, 1 = forelimb flexion, 2 = circling, 3 = leaning to one side, 4 = no spontaneous motor activity).

  • Infarct Volume Measurement: Brains were harvested 24 hours post-MCAO, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) and total area of each section were measured using image analysis software.

MCAO_Workflow Anesthesia Anesthesia Surgical_Exposure Surgical Exposure of Carotid Arteries Anesthesia->Surgical_Exposure MCAO Middle Cerebral Artery Occlusion (60 min) Surgical_Exposure->MCAO Reperfusion Reperfusion MCAO->Reperfusion Drug_Administration TPT-260 or Saline Administration Reperfusion->Drug_Administration Outcome_Assessment Neurological & Histological Assessment (24h) Drug_Administration->Outcome_Assessment

Figure 2: Experimental workflow for the MCAO mouse model.

In Vitro Microglia Activation Assay

The direct anti-inflammatory effects of TPT-260 were assessed using primary microglial cultures.

Cell Culture: Primary microglia were isolated from the cerebral cortices of neonatal (P0-P2) C57BL/6 mice. Cells were cultured in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 ng/mL GM-CSF.

Experimental Procedure:

  • Primary microglia were seeded in 6-well plates.

  • Cells were pre-treated with TPT-260 (10 µM) for 1 hour.

  • Microglia were then stimulated with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce a pro-inflammatory M1 phenotype.

  • Cell lysates and culture supernatants were collected for analysis.

Outcome Measures:

  • Cytokine Measurement: Levels of IL-1β and TNF-α in the culture supernatant were quantified by ELISA.

  • Western Blot Analysis: Expression levels of key proteins in the NF-κB signaling pathway (e.g., phosphorylated p65) were determined from cell lysates.

Future Directions and Conclusion

The preclinical data on this compound strongly suggest its potential as a novel therapeutic agent for ischemic stroke. Its targeted anti-inflammatory mechanism, centered on the inhibition of microglial M1 polarization via the NF-κB pathway, addresses a critical component of the ischemic cascade. The significant reduction in infarct volume and improvement in neurological function observed in the MCAO mouse model provide a solid foundation for further investigation.

Future research should focus on:

  • Dose-response studies to determine the optimal therapeutic window and dosage.

  • Evaluation in other animal models of stroke to assess broader applicability.

  • Pharmacokinetic and pharmacodynamic studies to understand its distribution and metabolism in the central nervous system.

  • Long-term studies to assess its impact on functional recovery and cognitive outcomes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Neuroinflammatory Effects of TPT-260 Dihydrochloride

This technical guide provides a comprehensive overview of the current understanding of this compound's effects on neuroinflammation, with a focus on its mechanism of action, supported by quantitative data from preclinical studies.

Core Mechanism of Action: Attenuation of Microglial Activation

This compound has been identified as a small molecule chaperone of the retromer complex, which is involved in the recycling of membrane protein receptors.[1][2][3] Its therapeutic potential in neuroinflammatory conditions, such as ischemic stroke, stems from its ability to modulate the inflammatory response mediated by microglia, the primary immune cells of the central nervous system.[1][2][3]

Ischemic events can trigger neuroinflammation, leading to severe brain edema and neuronal necrosis.[1][2][3] Microglia play a central role in this process.[1][2][3] TPT-260 has been shown to exert its anti-inflammatory effects primarily by suppressing the pro-inflammatory M1 phenotype of microglia.[1][2][3] The core mechanism involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1][2][3]

Signaling Pathways Modulated by TPT-260

TPT-260 has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced pro-inflammatory response in microglia by targeting the TLR4-IKKβ-NF-κB signaling axis.[3] It also impacts the NLRP3 inflammasome, further reducing the maturation and release of key inflammatory cytokines.[1][2][3]

Signaling Pathway Diagram

TPT260_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKKbeta IKKβ TLR4->IKKbeta NFkB_p65_IkappaB NF-κB p65 / IκB IKKbeta->NFkB_p65_IkappaB P NFkB_p65 NF-κB p65 NFkB_p65_IkappaB->NFkB_p65 IκB degradation NFkB_p65_nucleus NF-κB p65 NFkB_p65->NFkB_p65_nucleus Nuclear Translocation NLRP3_Inflammasome NLRP3 Inflammasome mature_IL1b Mature IL-1β NLRP3_Inflammasome->mature_IL1b Caspase-1 pro_IL1b pro-IL-1β pro_IL1b->mature_IL1b inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, NLRP3) NFkB_p65_nucleus->inflammatory_genes inflammatory_genes->NLRP3_Inflammasome inflammatory_genes->pro_IL1b LPS LPS LPS->TLR4 TPT260 TPT-260 TPT260->TLR4 Inhibits TPT260->NFkB_p65 Inhibits Nuclear Translocation TPT260->NLRP3_Inflammasome Inhibits

Caption: TPT-260's inhibitory effects on the TLR4-NF-κB and NLRP3 inflammasome pathways.

Quantitative Data from Preclinical Studies

The efficacy of TPT-260 in mitigating neuroinflammation has been quantified in both in vivo and in vitro models.

Table 1: In Vivo Efficacy of TPT-260 in a Mouse Model of Ischemic Stroke (MCAO)
ParameterControl (Saline)TPT-260 TreatmentOutcomeStatistical Significance
Neurological Function (Bederson score)Higher (More Deficit)Significantly ImprovedReduced neurological deficitp < 0.05
Brain Infarct AreaLargerSignificantly ReducedNeuroprotectionp < 0.01
IL-1β Levels in Brain TissueElevatedSignificantly InhibitedAnti-inflammatory effectp < 0.001
TNF-α Levels in Brain TissueElevatedSignificantly InhibitedAnti-inflammatory effectp < 0.001

Data summarized from a study utilizing a middle cerebral artery occlusion (MCAO) mouse model.[1]

Table 2: In Vitro Efficacy of TPT-260 on Pro-inflammatory M1 Microglia
Gene/ProteinLPS/Nigericin-induced M1 MicrogliaTPT-260 Pre-treated M1 MicrogliaOutcomeStatistical Significance
Nlrp3 Gene ExpressionUpregulatedSignificantly DecreasedAnti-inflammatory effectp < 0.01
Tnf-α Gene ExpressionUpregulatedSignificantly DecreasedAnti-inflammatory effectp < 0.01
Il-1β Gene ExpressionUpregulatedSignificantly DecreasedAnti-inflammatory effectp < 0.001
NF-κB p65 Nuclear LocalizationIncreasedSignificantly DecreasedInhibition of NF-κB signalingNot specified
Inflammasome Formation (ASC speck)IncreasedReducedInhibition of inflammasome assemblyNot specified

Data summarized from studies on primary microglia treated with lipopolysaccharide (LPS) and nigericin (B1684572) to induce a pro-inflammatory M1 phenotype.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

This model was established to simulate ischemic stroke in mice.[1][2]

MCAO_Workflow Start Establish MCAO Animal Model Treatment Administer TPT-260 or Saline (Control) Start->Treatment Assessment1 Assess Neurological Function (Bederson Score) Treatment->Assessment1 Sacrifice Sacrifice Animals Assessment1->Sacrifice Analysis1 Measure Brain Infarct Area (TTC Staining) Sacrifice->Analysis1 Analysis2 Measure Pro-inflammatory Cytokines (IL-1β, TNF-α) in Brain Tissue Sacrifice->Analysis2

Caption: Workflow for the in vivo MCAO model to assess TPT-260 efficacy.

  • Procedure: A middle cerebral artery occlusion (MCAO) model was established in mice to mimic ischemic stroke.

  • Treatment: Following the induction of ischemia, animals were treated with TPT-260.

  • Neurological Assessment: Neurological deficits were evaluated using the Bederson score at 3 hours post-MCAO.[3]

  • Infarct Volume Measurement: Brains were sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct area.[3]

  • Cytokine Analysis: The levels of pro-inflammatory cytokines, IL-1β and TNF-α, in the brain tissue were measured to assess the extent of neuroinflammation.[3]

In Vitro Model: Primary Microglia Culture and M1 Polarization

This model was used to investigate the direct effects of TPT-260 on microglial activation.[1][2]

Microglia_Workflow Start Culture Primary Microglia Pretreatment Pre-treat with TPT-260 Start->Pretreatment Induction Induce M1 Polarization (LPS + Nigericin) Pretreatment->Induction Analysis1 Assess NF-κB p65 Nuclear Translocation (Immunofluorescence) Induction->Analysis1 Analysis2 Measure Pro-inflammatory Gene Expression (Nlrp3, Tnf-α, Il-1β) Induction->Analysis2 Analysis3 Evaluate Inflammasome Formation (ASC Speck Analysis) Induction->Analysis3

Caption: Workflow for the in vitro primary microglia experiments.

  • Cell Culture: Primary microglia were cultured for subsequent treatments.[1][2]

  • M1 Polarization: To induce a pro-inflammatory M1 phenotype, microglia were treated with lipopolysaccharide (LPS) for 3 hours, followed by a 30-minute treatment with nigericin.[3]

  • TPT-260 Treatment: In the experimental group, microglia were pre-treated with TPT-260 before the administration of LPS and nigericin.[3]

  • Analysis of NF-κB Signaling: The nuclear translocation of the NF-κB p65 subunit was assessed to determine the effect of TPT-260 on this key signaling event.[1][3]

  • Gene Expression Analysis: The expression levels of pro-inflammatory genes, including Nlrp3, Tnf-α, and Il-1β, were quantified.[4]

  • Inflammasome Formation: The formation of the inflammasome was evaluated by analyzing apoptosis-associated speck-like protein containing a caspase-recruitment domain (ASC) specks.[4]

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a potent modulator of neuroinflammation. Its mechanism of action, centered on the inhibition of M1 microglial activation via the NF-κB signaling pathway and NLRP3 inflammasome, presents a promising therapeutic strategy for neuroinflammatory disorders such as ischemic stroke.[1][2][3]

Further research is warranted to fully elucidate the therapeutic potential of TPT-260. This includes investigating its efficacy in other models of neuroinflammation, exploring its pharmacokinetic and pharmacodynamic profiles in more detail, and ultimately, translating these promising preclinical findings into clinical applications. The optimization of dosing and treatment timing will be critical for maximizing its therapeutic effects in patients.[3]

References

TPT-260 Dihydrochloride: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPT-260 Dihydrochloride, a thiophene (B33073) thiourea (B124793) derivative, has emerged as a significant small molecule chaperone of the retromer complex. Its ability to stabilize this critical cellular machinery for protein trafficking has positioned it as a promising therapeutic candidate for neurodegenerative diseases and other conditions. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of this compound, intended to support ongoing research and development efforts.

Chemical Properties

This compound is a crystalline solid with the chemical formula C₈H₁₂N₄S₃ · 2HCl.[1] Its systematic IUPAC name is thiophene-2,5-diylbis(methylene) dicarbamimidothioate dihydrochloride.[2]

PropertyValueReference
Molecular Formula C₈H₁₄Cl₂N₄S₃[3]
Molecular Weight 333.3 g/mol [1]
IUPAC Name thiophene-2,5-diylbis(methylene) dicarbamimidothioate dihydrochloride[2]
CAS Number 2076-91-7[1]
Appearance Crystalline solid[1]
Solubility DMSO: 25 mg/mL; PBS (pH 7.2): 10 mg/mL[1]
Purity >97% (commercially available)[2]
Storage -20°C[1]
SMILES N=C(N)SCC1=CC=C(CSC(N)=N)S1.Cl.Cl[1]
InChI Key DSODRWWHAUGSGD-UHFFFAOYSA-N[1]

Proposed Synthesis Pathway

G A 2,5-Bis(chloromethyl)thiophene (B1599725) C Isothiouronium Salt Intermediate A->C Nucleophilic Substitution B Thiourea B->C D TPT-260 (Free Base) C->D Rearrangement/Deprotonation E This compound D->E Salt Formation HCl HCl HCl->E

Caption: Proposed synthesis of this compound.

Step 1: Synthesis of the Isothiouronium Salt Intermediate

The synthesis would likely commence with the reaction of 2,5-bis(chloromethyl)thiophene with two equivalents of thiourea in a suitable polar aprotic solvent such as acetone (B3395972) or ethanol. This reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of thiourea attacks the electrophilic benzylic carbons of 2,5-bis(chloromethyl)thiophene, displacing the chloride ions to form a stable bis(isothiouronium) salt intermediate.

Step 2: Formation of TPT-260 Free Base

The isothiouronium salt intermediate can then be treated with a mild base to facilitate a rearrangement and deprotonation, yielding the free base of TPT-260.

Step 3: Formation of this compound

Finally, the TPT-260 free base is dissolved in a suitable solvent, such as isopropanol (B130326) or ether, and treated with two equivalents of hydrochloric acid (often as a solution in a compatible solvent) to precipitate the desired this compound salt. The resulting solid can then be isolated by filtration and purified by recrystallization.

Mechanism of Action and Biological Activity

TPT-260 acts as a pharmacological chaperone for the retromer complex, a key component of the endosomal sorting machinery. The retromer complex is responsible for recycling transmembrane proteins from endosomes to the trans-Golgi network and the plasma membrane.

G cluster_0 Endosome A APP C Pathogenic APP Processing A->C Prevents B Retromer Complex B->A Redirects TPT260 TPT-260 TPT260->B Stabilizes

Caption: TPT-260's effect on APP trafficking.

In the context of Alzheimer's disease, TPT-260 has been shown to stabilize the retromer complex, which in turn redirects the amyloid precursor protein (APP) away from the endosomal pathway where it is processed into pathogenic amyloid-β peptides.[1] This leads to a reduction in the formation of these toxic species.[1]

More recently, TPT-260 has been investigated for its anti-inflammatory effects, particularly in the context of ischemic stroke.[4][5][6][7] Studies have shown that TPT-260 can attenuate the activation of M1 microglia, a key driver of neuroinflammation.[4][5][6][7] This is achieved, at least in part, by inhibiting the NF-κB signaling pathway.[4][5][7]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKKbeta IKKβ TLR4->IKKbeta Activates NFkB NF-κB IKKbeta->NFkB Phosphorylates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β) Nucleus->Inflammation Induces TPT260 TPT-260 TPT260->IKKbeta Inhibits

Caption: TPT-260's anti-inflammatory signaling pathway.

Experimental Protocols

The following are generalized methodologies for key experiments involving TPT-260, based on published literature.[4][5][6]

Cell Culture and Treatment
  • Cell Line: Primary microglia are commonly used.[5][6]

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • TPT-260 Preparation: this compound is typically dissolved in DMSO to create a stock solution, which is then further diluted in culture medium to the desired final concentrations (e.g., 5, 10, 20 nM).[4]

  • Treatment: Cells are pre-treated with TPT-260 for a specified period before the addition of an inflammatory stimulus, such as lipopolysaccharide (LPS).[4][5]

Western Blotting
  • Purpose: To quantify the levels of specific proteins, such as those involved in inflammatory signaling pathways (e.g., p-IKKβ, p-p65).

  • Protocol:

    • Cell lysates are prepared using a suitable lysis buffer.

    • Protein concentrations are determined using a standard assay (e.g., BCA).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Purpose: To measure the concentration of secreted cytokines, such as TNF-α and IL-1β, in the cell culture supernatant.

  • Protocol:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The plate is blocked to prevent non-specific binding.

    • Samples (cell culture supernatants) and standards are added to the wells.

    • A detection antibody, conjugated to an enzyme (e.g., HRP), is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison to the standard curve.

G A Sample/Standard Addition B Incubation with Capture Antibody A->B C Addition of Detection Antibody B->C D Addition of Substrate C->D E Color Development D->E F Absorbance Measurement E->F G Quantification F->G

Caption: General workflow for an ELISA experiment.

Conclusion

This compound is a valuable research tool with significant therapeutic potential. Its well-defined chemical properties and its role as a retromer chaperone and anti-inflammatory agent make it a subject of intense scientific interest. This guide provides a foundational understanding of its synthesis and chemical characteristics to aid researchers in their exploration of this promising molecule. Further investigation into its synthetic pathways and biological applications is warranted to fully realize its clinical potential.

References

The Therapeutic Potential of TPT-260 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPT-260 Dihydrochloride, a thiophene (B33073) thiourea (B124793) derivative, has emerged as a promising therapeutic candidate with significant potential in the fields of neurodegenerative diseases and ischemic stroke. This small molecule acts as a pharmacological chaperone, specifically stabilizing the retromer complex, a key component of the cellular protein sorting machinery. Dysfunction of the retromer has been implicated in the pathogenesis of Alzheimer's disease and other neurological disorders. Preclinical studies have demonstrated the ability of TPT-260 to modulate pathological processes in both Alzheimer's disease and ischemic stroke models, suggesting a dual therapeutic utility. This technical guide provides an in-depth overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies.

Introduction

This compound, also known as R55, is a small molecule that has garnered significant interest for its ability to stabilize the retromer complex. The retromer is a multiprotein assembly that plays a critical role in the endosomal-lysosomal system, facilitating the recycling of transmembrane proteins. In neurodegenerative conditions such as Alzheimer's disease, impaired retromer function is linked to the aberrant processing of amyloid precursor protein (APP) and the accumulation of amyloid-beta (Aβ) peptides. More recently, the role of retromer and neuroinflammation in the pathophysiology of ischemic stroke has highlighted new therapeutic avenues for retromer-stabilizing compounds. This document synthesizes the available preclinical data on this compound, offering a comprehensive resource for researchers in the field.

Mechanism of Action: Retromer Complex Stabilization

This compound functions as a pharmacological chaperone of the retromer complex. It has been shown to bind to the retromer, enhancing its stability and function.[1] This stabilization is crucial for the proper trafficking of cargo proteins, thereby mitigating downstream pathological events.

Quantitative Data on Retromer Binding
ParameterValueReference
Binding Affinity (Kd)~5 µM[2]

Therapeutic Potential in Alzheimer's Disease

In the context of Alzheimer's disease, this compound has demonstrated the ability to correct cellular pathologies associated with SORL1 dysfunction. SORL1 is a sorting receptor that works in concert with the retromer to regulate the trafficking of APP.

Preclinical Efficacy in Alzheimer's Disease Models

Studies utilizing human induced pluripotent stem cell (hiPSC)-derived neurons with SORL1 mutations have shown that treatment with TPT-260 leads to a significant reduction in the secretion of pathogenic Aβ peptides and a decrease in phosphorylated Tau levels.[3][4]

Experimental ModelTreatmentKey FindingsReference
hiPSC-derived neurons (SORL1 deficient or variant)TPT-260- Reduced secreted Aβ40 and Aβ42 levels.[4] - Decreased levels of phosphorylated Tau (p-Tau).[4] - Increased expression of the retromer subunit VPS26B.[3] - Rescued enlarged early endosome phenotype.[3][3][4]

Signaling Pathway: TPT-260 in Alzheimer's Disease

TPT260_AD_Pathway cluster_endosome Early Endosome APP APP ABeta Aβ Peptides APP->ABeta Amyloidogenic Processing Retromer Retromer Complex VPS26B VPS26B Retromer->VPS26B Increases Expression Recycling Recycling Pathway Retromer->Recycling Promotes SORL1 SORL1 SORL1->Retromer Interacts with Aggregation Aggregation & Neurotoxicity ABeta->Aggregation pTau Phosphorylated Tau pTau->Aggregation Endosome_Enlargement Endosome Enlargement Pathology AD Pathology Endosome_Enlargement->Pathology TPT260 TPT-260 TPT260->Retromer Stabilizes TPT260->ABeta Reduces TPT260->pTau Reduces TPT260->Endosome_Enlargement Reduces Aggregation->Pathology

TPT-260 mechanism in Alzheimer's Disease.

Therapeutic Potential in Ischemic Stroke

This compound has also demonstrated significant neuroprotective effects in a preclinical model of ischemic stroke. Its therapeutic action in this context is attributed to its anti-inflammatory properties, specifically the inhibition of M1 microglia activation.

Preclinical Efficacy in an Ischemic Stroke Model

In a mouse model of middle cerebral artery occlusion (MCAO), TPT-260 administration led to a marked reduction in brain infarct size, improved neurological outcomes, and decreased levels of pro-inflammatory cytokines.[5]

Experimental ModelTreatmentKey FindingsReference
Middle Cerebral Artery Occlusion (MCAO) in mice5 mg/kg TPT-260 (intraperitoneal)- Significantly reduced brain infarct area.[5] - Improved neurological function (Bederson score).[5][6] - Decreased levels of IL-1β and TNF-α in the brain.[5][6] - Suppressed NF-κB signaling in microglia.[5][5][6]

Signaling Pathway: TPT-260 in Ischemic Stroke

TPT260_Stroke_Pathway Ischemia Ischemic Insult Microglia Microglia Ischemia->Microglia Activates M1_Microglia M1 Microglia (Pro-inflammatory) Microglia->M1_Microglia Polarization NFkB NF-κB Signaling M1_Microglia->NFkB Activates Cytokines IL-1β, TNF-α NFkB->Cytokines Upregulates Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuronal_Damage Neuronal Damage & Infarction Neuroinflammation->Neuronal_Damage TPT260 TPT-260 TPT260->NFkB Inhibits

TPT-260 mechanism in Ischemic Stroke.

Experimental Protocols

Alzheimer's Disease Model: hiPSC-derived Neurons
  • Cell Culture: Human induced pluripotent stem cells (hiPSCs) with SORL1 knockout, heterozygous, or variant mutations are differentiated into cortical neurons.

  • Treatment: Neurons are treated with this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).

  • Aβ and p-Tau Analysis:

    • ELISA: Secreted Aβ40 and Aβ42 levels in the cell culture media are quantified using enzyme-linked immunosorbent assays.

    • Western Blot: Cellular lysates are analyzed by Western blotting to determine the levels of total and phosphorylated Tau.[4]

  • Immunocytochemistry:

    • Cells are fixed and stained with antibodies against markers for early endosomes (e.g., EEA1) and APP or retromer components (e.g., VPS35) to assess protein localization and endosome morphology.[3]

  • Gene Expression Analysis:

    • RNA is extracted from treated cells and quantitative PCR is performed to measure the expression levels of retromer components like VPS26B.[3]

Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Mice
  • Animal Model: The MCAO model is induced in mice (e.g., C57BL/6) to mimic focal cerebral ischemia.[5][7][8][9]

  • Treatment: this compound (e.g., 5 mg/kg) or saline is administered via intraperitoneal injection 24 hours prior to MCAO surgery.[5]

  • Surgical Procedure:

    • Anesthesia is induced (e.g., isoflurane).

    • A filament is inserted into the external carotid artery and advanced to occlude the middle cerebral artery.

    • After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.

  • Neurological Assessment:

    • Neurological deficits are evaluated at specific time points post-surgery using a standardized scale such as the Bederson score.[5]

  • Infarct Volume Measurement:

    • At the study endpoint, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC).

    • The unstained (infarcted) tissue is quantified to determine the infarct volume.[5]

  • Analysis of Inflammatory Markers:

    • Brain tissue is homogenized, and levels of pro-inflammatory cytokines such as IL-1β and TNF-α are measured using ELISA or other immunoassays.[5]

  • Immunohistochemistry/Western Blot:

    • Brain sections or lysates are analyzed for markers of microglial activation and NF-κB signaling.[5]

Experimental Workflow: MCAO Mouse Model

MCAO_Workflow Start Start Treatment TPT-260 (5 mg/kg, i.p.) or Saline Administration Start->Treatment MCAO_Surgery MCAO Surgery (24h post-treatment) Treatment->MCAO_Surgery Neurological_Scoring Neurological Scoring (e.g., Bederson Score) MCAO_Surgery->Neurological_Scoring Sacrifice Sacrifice & Brain Harvest Neurological_Scoring->Sacrifice TTC_Staining TTC Staining for Infarct Volume Sacrifice->TTC_Staining Biochemical_Analysis Biochemical Analysis (ELISA, Western Blot) Sacrifice->Biochemical_Analysis End End TTC_Staining->End Biochemical_Analysis->End

Workflow for the MCAO mouse model study.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy with the potential to address the underlying pathologies of both Alzheimer's disease and ischemic stroke. Its ability to stabilize the retromer complex provides a targeted approach to correct deficits in protein trafficking and reduce neuroinflammation. The preclinical data summarized in this guide are encouraging and provide a strong rationale for further investigation. Future studies should focus on comprehensive pharmacokinetic and toxicology profiling to support the translation of this compound into clinical development. Furthermore, exploring its efficacy in other neurodegenerative diseases where retromer dysfunction is implicated could broaden its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for TPT-260 Dihydrochloride Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of TPT-260 Dihydrochloride in preclinical animal models, with a focus on its application in ischemic stroke. Additionally, potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's are discussed based on its mechanism of action, supported by in vitro data. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are included to facilitate the design and execution of future studies.

Mechanism of Action

This compound is a small molecule chaperone that stabilizes the retromer complex, a key component of the cellular machinery responsible for recycling and trafficking of transmembrane proteins.[1] By enhancing retromer function, TPT-260 influences several cellular pathways implicated in neurological diseases.

In the context of neuroinflammation, particularly relevant to ischemic stroke, TPT-260 has been shown to inhibit the activation of M1 microglia.[1][2][3] This effect is mediated through the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway. Specifically, TPT-260 attenuates the nuclear translocation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][2][3] Furthermore, TPT-260 has been observed to inhibit the formation of the NOD-like receptor protein 3 (NLRP3) inflammasome, further dampening the inflammatory response.[1][3]

In neurodegenerative diseases like Alzheimer's, in vitro studies have demonstrated that TPT-260 can reduce the secretion of amyloid-beta (Aβ) peptides and lower the levels of phosphorylated Tau (p-Tau), both of which are pathological hallmarks of the disease.[4][5] This is achieved by restoring proper trafficking of the amyloid precursor protein (APP), steering it away from amyloidogenic processing pathways.[4]

Ischemic Stroke Animal Model: Middle Cerebral Artery Occlusion (MCAO)

An established animal model for investigating the therapeutic potential of TPT-260 is the transient middle cerebral artery occlusion (MCAO) model in mice, which simulates ischemic stroke.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study administering TPT-260 in a mouse MCAO model.

Parameter Control (Saline) TPT-260 (5 mg/kg) p-value Reference
Neurological Score (Bederson) ~2.5~1.5< 0.05[1][6]
Infarct Area (%) ~40%~20%< 0.01[1][6]

Table 1: Effect of TPT-260 on Neurological Deficit and Brain Infarct Area in MCAO Mice. Data are approximated from graphical representations in the cited literature.

Parameter Control (Saline) TPT-260 (5 mg/kg) p-value Reference
Brain IL-1β Levels (pg/mg protein) ~120~60< 0.001[1][6]
Brain TNF-α Levels (pg/mg protein) ~100~50< 0.001[1][6]

Table 2: Effect of TPT-260 on Pro-inflammatory Cytokine Levels in the Brains of MCAO Mice. Data are approximated from graphical representations in the cited literature.

Experimental Protocol: TPT-260 Administration in MCAO Mouse Model

1. Animal Model:

  • Species: C57BL/6 mice, 2 months old.[1]

  • Model Induction: Transient middle cerebral artery occlusion (MCAO). This procedure involves the temporary blockage of the middle cerebral artery to induce focal cerebral ischemia.

2. This compound Preparation and Administration:

  • Formulation: Dissolve this compound in a suitable vehicle, such as sterile saline.

  • Dosage: 5 mg/kg body weight.[1]

  • Route of Administration: Intraperitoneal (i.p.) injection.[1]

  • Dosing Schedule: A single dose administered 24 hours prior to the induction of MCAO.[1]

3. Experimental Groups:

  • Sham Group: Mice undergo the surgical procedure without occlusion of the MCA, receiving a vehicle injection.

  • MCAO Control Group: Mice are subjected to MCAO and receive a vehicle injection.

  • TPT-260 Treatment Group: Mice are subjected to MCAO and receive a 5 mg/kg dose of TPT-260.

4. Outcome Measures:

  • Neurological Function Assessment: Evaluate neurological deficits at 3 hours post-MCAO using a standardized scoring system (e.g., Bederson score).[1]

  • Infarct Volume Measurement: At 24 hours post-MCAO, euthanize the animals and perfuse the brains. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale tissue) versus viable tissue (red tissue). The infarct volume is then quantified.[1]

  • Quantification of Inflammatory Markers: Homogenize brain tissue from the ischemic hemisphere and measure the levels of IL-1β and TNF-α using enzyme-linked immunosorbent assay (ELISA).[1]

Alzheimer's Disease Animal Models (Proposed Protocol)

While in vivo data for TPT-260 in Alzheimer's disease (AD) animal models is not yet available, its demonstrated efficacy in reducing Aβ and p-Tau in vitro suggests its potential therapeutic value.[4][5] Commonly used transgenic mouse models for AD include the 5xFAD and APP/PS1 models.

Proposed Experimental Protocol for 5xFAD or APP/PS1 Mouse Models

1. Animal Model:

  • Species: 5xFAD or APP/PS1 transgenic mice. These models develop age-dependent amyloid plaque pathology.[7][8][9]

  • Age: Initiate treatment at an age before or at the onset of significant plaque deposition (e.g., 3-4 months for 5xFAD).

2. This compound Administration (Hypothetical):

  • Formulation: Dissolve this compound in a suitable vehicle for chronic administration (e.g., drinking water, chow, or osmotic mini-pumps).

  • Dosage: Dose-ranging studies would be required. A starting point could be based on the effective dose in the MCAO model (e.g., 5 mg/kg/day).

  • Route of Administration: Oral (in drinking water or chow) or continuous subcutaneous infusion via osmotic mini-pumps for consistent drug exposure.

  • Dosing Schedule: Chronic daily administration for a period of 3-6 months.

3. Experimental Groups:

  • Wild-type Control Group: Wild-type littermates receiving vehicle.

  • Transgenic Control Group: 5xFAD or APP/PS1 mice receiving vehicle.

  • TPT-260 Treatment Group(s): 5xFAD or APP/PS1 mice receiving different doses of TPT-260.

4. Outcome Measures:

  • Behavioral Analysis: Assess cognitive function using tests such as the Morris water maze, Y-maze, or novel object recognition test.

  • Histopathological Analysis: At the end of the treatment period, euthanize animals and collect brain tissue. Perform immunohistochemistry or ELISA to quantify Aβ plaque load, p-Tau levels, and markers of neuroinflammation (e.g., microgliosis, astrogliosis).

  • Biochemical Analysis: Measure levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

Parkinson's Disease Animal Models (Proposed Protocol)

The role of retromer dysfunction in Parkinson's disease (PD) pathogenesis suggests that TPT-260 could be a therapeutic candidate. Common animal models for PD include neurotoxin-based models (e.g., MPTP) and genetic models (e.g., α-synuclein overexpression).

Proposed Experimental Protocol for MPTP Mouse Model

1. Animal Model:

2. This compound Administration (Hypothetical):

  • Formulation: Dissolve this compound in a suitable vehicle for intraperitoneal injection.

  • Dosage: Dose-ranging studies would be necessary. A starting point could be 5 mg/kg.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosing Schedule: Pre-treatment for a number of days before and concurrently with MPTP administration.

3. Experimental Groups:

  • Vehicle Control Group: Mice receiving vehicle injections.

  • MPTP Control Group: Mice receiving MPTP and vehicle.

  • TPT-260 Treatment Group: Mice receiving TPT-260 and MPTP.

4. Outcome Measures:

  • Motor Function Assessment: Evaluate motor coordination and deficits using tests such as the rotarod test, pole test, and open field test.

  • Neurochemical Analysis: Measure striatal dopamine (B1211576) levels and its metabolites using high-performance liquid chromatography (HPLC).

  • Histological Analysis: Quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta.

Signaling Pathway and Experimental Workflow Diagrams

TPT260_Signaling_Pathway cluster_inflammation Neuroinflammation cluster_retromer Retromer Trafficking LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Pro_inflammatory_genes Pro-inflammatory Genes (IL-1β, TNF-α) NFkB_nucleus->Pro_inflammatory_genes transcription NLRP3 NLRP3 Inflammasome NFkB_nucleus->NLRP3 transcription Caspase1 Caspase-1 NLRP3->Caspase1 activation pro_IL1b pro-IL-1β Caspase1->pro_IL1b cleavage IL1b Mature IL-1β pro_IL1b->IL1b TPT260 TPT-260 TPT260->IKK inhibits TPT260->NLRP3 inhibits Retromer Retromer Complex TPT260->Retromer stabilizes Endosome Endosome Retromer->Endosome enhances trafficking from APP APP Amyloidogenic Amyloidogenic Processing APP->Amyloidogenic Recycling Recycling Pathway APP->Recycling Abeta Aβ Peptides Amyloidogenic->Abeta

Caption: Proposed signaling pathway of this compound.

MCAO_Workflow start Start animal_prep Acclimatize C57BL/6 Mice start->animal_prep group_assignment Randomly Assign to Groups (Sham, MCAO Control, TPT-260) animal_prep->group_assignment treatment Administer TPT-260 (5 mg/kg, i.p.) or Vehicle group_assignment->treatment mcao_surgery Induce MCAO (24h post-treatment) treatment->mcao_surgery neuro_assessment Neurological Scoring (3h post-MCAO) mcao_surgery->neuro_assessment euthanasia Euthanize (24h post-MCAO) neuro_assessment->euthanasia brain_extraction Brain Extraction and Sectioning euthanasia->brain_extraction ttc_staining TTC Staining brain_extraction->ttc_staining elisa ELISA for IL-1β and TNF-α brain_extraction->elisa infarct_analysis Infarct Volume Analysis ttc_staining->infarct_analysis data_analysis Data Analysis and Interpretation infarct_analysis->data_analysis elisa->data_analysis end End data_analysis->end

Caption: Experimental workflow for TPT-260 administration in a mouse MCAO model.

References

TPT-260 Dihydrochloride: Application Notes and Protocols for Primary Microglia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPT-260 Dihydrochloride is a small molecule chaperone of the retromer complex, an essential component of intracellular protein trafficking.[1][2][3] Recent studies have highlighted its therapeutic potential in neuroinflammatory conditions by modulating microglial activity.[1][2][3] Specifically, TPT-260 has been shown to attenuate the pro-inflammatory M1 phenotype in primary microglia, suggesting its utility in research and development for neurological disorders characterized by neuroinflammation, such as ischemic stroke.[1][2][3] This document provides detailed application notes and experimental protocols for the treatment of primary microglia with this compound.

Mechanism of Action

TPT-260 exerts its anti-inflammatory effects on primary microglia by inhibiting the pro-inflammatory M1 polarization induced by stimuli like lipopolysaccharide (LPS).[1][2][3] The core mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][2]

Key mechanistic actions include:

  • Inhibition of NF-κB Nuclear Translocation: TPT-260 prevents the translocation of the p65 subunit of NF-κB into the nucleus, a critical step for the transcription of pro-inflammatory genes.[1][2]

  • Downregulation of Pro-inflammatory Cytokines: By inhibiting NF-κB signaling, TPT-260 significantly reduces the expression and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][2][3]

  • Inhibition of the NLRP3 Inflammasome: TPT-260 has been observed to inhibit the formation of the NOD-like receptor protein 3 (NLRP3) inflammasome, which leads to a decrease in the maturation and release of IL-1β.[1][2][3]

  • Suppression of Upstream Signaling: Evidence suggests that TPT-260 can attenuate the activation of the TLR4-IKKβ pathway, which lies upstream of NF-κB.[1]

TPT260_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKKβ IKKβ TLR4->IKKβ Activation p65 NF-κB p65 IKKβ->p65 Phosphorylation p65_nuc NF-κB p65 p65->p65_nuc Nuclear Translocation NLRP3 NLRP3 Inflammasome Pro_IL1β pro-IL-1β NLRP3->Pro_IL1β Cleavage to mature IL-1β TPT260 TPT-260 TPT260->IKKβ Inhibits TPT260->p65 Inhibits Translocation TPT260->NLRP3 Inhibits ProInflam_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β) p65_nuc->ProInflam_Genes Induces

Data Presentation

Table 1: Effect of TPT-260 on Primary Microglia Viability
Treatment GroupConcentrationCell Viability (%)Lactate Dehydrogenase (LDH) Release (%)
Control-100100
TPT-2605 nMNo significant changeNo significant change
TPT-26010 nMNo significant changeNo significant change
TPT-26020 nMNo significant changeNo significant change
LPS/Nigericin-DecreasedIncreased
TPT-260 + LPS/Nigericin10 nMSignificantly increased vs. LPS/NigericinSignificantly decreased vs. LPS/Nigericin

Note: This table summarizes findings that TPT-260 itself is not cytotoxic to primary microglia and can protect against LPS/Nigericin-induced cell death.[1][2] Specific quantitative values should be determined experimentally.

Table 2: Effect of TPT-260 on Pro-inflammatory Gene Expression in LPS-stimulated Primary Microglia
GeneControlLPS/NigericinTPT-260 (10 nM) + LPS/Nigericin
Tnf-αBaselineSignificantly IncreasedSignificantly Decreased
Il-1βBaselineSignificantly IncreasedSignificantly Decreased
Nlrp3BaselineSignificantly IncreasedSignificantly Decreased

Note: This table illustrates the inhibitory effect of TPT-260 on the transcription of key pro-inflammatory genes in activated microglia.[1][2] Values are relative to control and should be quantified by qPCR.

Experimental Protocols

Protocol 1: Primary Microglia Culture

This protocol describes the isolation and culture of primary microglia from the cerebral cortices of neonatal mice (P0-P2).

Materials:

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-L-lysine coated flasks

  • Cell scrapers

Procedure:

  • Euthanize neonatal mice according to approved animal care protocols.

  • Dissect the cerebral cortices and remove the meninges in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Mince the tissue and digest with 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Neutralize trypsin with DMEM/F12 containing 10% FBS.

  • Triturate the tissue to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cells and resuspend in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells onto poly-L-lysine coated T75 flasks.

  • Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days.

  • After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.

  • Shake the flasks on an orbital shaker at 200 rpm for 2 hours to detach the microglia.

  • Collect the supernatant containing the microglia and plate for experiments.

Microglia_Isolation_Workflow Start Neonatal Mouse (P0-P2) Dissection Dissect Cerebral Cortices Remove Meninges Start->Dissection Digestion Mince & Digest (Trypsin-EDTA) Dissection->Digestion Suspension Create Single-Cell Suspension Digestion->Suspension Culture Culture in Flasks (10-14 days) Suspension->Culture Separation Orbital Shaking to Detach Microglia Culture->Separation Collection Collect Microglia-rich Supernatant Separation->Collection End Primary Microglia Ready for Plating Collection->End

Protocol 2: TPT-260 Treatment of Primary Microglia

This protocol outlines the treatment of cultured primary microglia with this compound and subsequent stimulation with LPS and Nigericin to induce a pro-inflammatory M1 phenotype.

Materials:

  • This compound (e.g., MedChemExpress, HY-23769A)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Culture medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin)

  • Primary microglia cultures

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to create a 20 mM stock solution.[2] Store at -20°C or -80°C.

  • Working Solution Preparation: Dilute the TPT-260 stock solution in culture medium to the desired final concentrations (e.g., 5, 10, and 20 nM).[2] Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Pre-treatment: Replace the medium of the primary microglia cultures with the medium containing the desired concentrations of TPT-260 or vehicle (DMSO). Incubate for a specified pre-treatment time (e.g., 1 hour).

  • Pro-inflammatory Stimulation:

    • Add LPS to the culture medium to a final concentration of 100 ng/mL.[1]

    • Incubate for 3 hours at 37°C in a 5% CO2 incubator.[1][2]

    • Following the LPS incubation, add Nigericin to the medium for the final 30 minutes of incubation.[1][2]

  • Endpoint Analysis: After the incubation period, collect the cell lysates and/or culture supernatant for downstream analysis, such as Western blotting, qPCR, or ELISA.

TPT260_Treatment_Protocol Start Primary Microglia in Culture Pretreat Pre-treat with TPT-260 or Vehicle (1 hour) Start->Pretreat Stimulate_LPS Add LPS (100 ng/mL) (3 hours) Pretreat->Stimulate_LPS Stimulate_Nig Add Nigericin (Final 30 mins) Stimulate_LPS->Stimulate_Nig Analysis Collect Lysates and Supernatant for Analysis Stimulate_Nig->Analysis End Endpoint Assays (qPCR, WB, ELISA) Analysis->End

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the measurement of gene expression changes in TPT-260-treated microglia.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (Tnf-α, Il-1β, Nlrp3) and a housekeeping gene (e.g., Gapdh or Actb)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the treated microglia and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Concluding Remarks

This compound is a valuable tool for investigating the role of microglial-mediated neuroinflammation in various neurological disease models. The protocols and data presented here provide a framework for utilizing TPT-260 to study its anti-inflammatory effects on primary microglia. Researchers should optimize concentrations and incubation times for their specific experimental systems. The provided information is intended for research purposes only.

References

Application Notes and Protocols for Western Blot Analysis of TPT-260 Dihydrochloride Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPT-260 Dihydrochloride is a small molecule chaperone of the retromer complex, a crucial component of intracellular protein trafficking.[1] Dysregulation of the retromer complex is implicated in various neurodegenerative diseases. TPT-260 has demonstrated therapeutic potential through its anti-inflammatory effects, primarily by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway and inhibiting the NLRP3 inflammasome.[1] These application notes provide detailed protocols for utilizing Western blot analysis to investigate the molecular effects of this compound on key proteins within these inflammatory pathways in cell culture models.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by intervening in key signaling cascades. In stimulated immune cells, such as microglia, it has been shown to inhibit the activation of the NF-κB pathway. This is achieved by reducing the nuclear translocation of the p65 subunit of NF-κB. Mechanistically, TPT-260 treatment leads to a downregulation of Toll-like receptor 4 (TLR4) and a decrease in the phosphorylation of IκB kinase β (IKKβ) and p65 itself.

Furthermore, TPT-260 has been observed to suppress the formation and activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. This multi-protein complex is a key component of the innate immune response, and its activation leads to the maturation and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). TPT-260 treatment results in decreased expression of NLRP3 and subsequently reduces the levels of mature IL-1β. The compound has also been noted to attenuate the expression of another pro-inflammatory cytokine, Tumor Necrosis Factor-α (TNF-α).

Data Presentation: Illustrative Effects of this compound on NF-κB and NLRP3 Inflammasome Pathway Proteins

The following tables summarize the expected quantitative effects of this compound on key proteins in the NF-κB and NLRP3 inflammasome signaling pathways in appropriately stimulated cells (e.g., LPS-stimulated microglia).

Disclaimer: The following quantitative data is illustrative and based on qualitative descriptions of significant protein level changes observed in published research. Actual results may vary depending on the specific experimental conditions, cell type, and reagents used.

Table 1: Effect of this compound on the Phosphorylation and Expression of NF-κB Pathway Proteins

Protein TargetTreatment GroupFold Change vs. Stimulated Control (Illustrative)
p-p65 / total p65Stimulated + TPT-260↓ ~0.4 - 0.6
p-IKKβ / total IKKβStimulated + TPT-260↓ ~0.3 - 0.5
TLR4Stimulated + TPT-260↓ ~0.5 - 0.7

Table 2: Effect of this compound on the Expression of NLRP3 Inflammasome and Pro-inflammatory Cytokines

Protein TargetTreatment GroupFold Change vs. Stimulated Control (Illustrative)
NLRP3Stimulated + TPT-260↓ ~0.4 - 0.6
Cleaved IL-1βStimulated + TPT-260↓ ~0.3 - 0.5
TNF-αStimulated + TPT-260↓ ~0.5 - 0.7

Signaling Pathway and Experimental Workflow Diagrams

Caption: NF-κB signaling pathway and points of inhibition by TPT-260.

TPT260_NLRP3_Pathway cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Signal1 Priming Signal (e.g., NF-κB activation) NLRP3_inactive NLRP3 (inactive) Signal1->NLRP3_inactive Upregulation pro_IL1B pro-IL-1β Signal1->pro_IL1B Upregulation Signal2 Activation Signal (e.g., Nigericin) NLRP3_active NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) Signal2->NLRP3_active Assembly IL1B Mature IL-1β Caspase1 Active Caspase-1 NLRP3_active->Caspase1 Cleavage Caspase1->pro_IL1B Cleavage IL1B_secreted Secreted IL-1β IL1B->IL1B_secreted Secretion TPT260 TPT-260 TPT260->NLRP3_inactive Inhibition of expression TPT260->NLRP3_active Inhibition of assembly WesternBlot_Workflow A Cell Culture and Treatment (e.g., Microglia + LPS ± TPT-260) B Cell Lysis and Protein Extraction (RIPA buffer with protease/phosphatase inhibitors) A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation (Laemmli buffer, boiling) C->D E SDS-PAGE D->E F Protein Transfer (PVDF membrane) E->F G Blocking (5% BSA in TBST) F->G H Primary Antibody Incubation (e.g., anti-p-p65, anti-NLRP3) Overnight at 4°C G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Image Acquisition and Densitometry J->K L Data Analysis and Normalization (e.g., to total protein or housekeeping protein) K->L

References

Application Notes and Protocols for Immunofluorescence Staining with TPT-260 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPT-260 Dihydrochloride is a small molecule chaperone of the retromer complex, a crucial component in cellular protein trafficking.[1][2][3] Emerging research has highlighted its therapeutic potential in neurodegenerative and neuroinflammatory conditions.[1][3][4][5] Notably, TPT-260 has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways.[2][3][4][5] These application notes provide detailed protocols for utilizing immunofluorescence to investigate the cellular effects of TPT-260, particularly its impact on the NF-κB signaling pathway.

Mechanism of Action

TPT-260 functions by stabilizing the retromer complex, which is composed of VPS35, VPS29, and VPS26 proteins.[1] This complex is essential for the retrograde transport of protein cargo from endosomes to the trans-Golgi network, preventing their degradation and maintaining cellular homeostasis.[1] Deficiencies in the retromer complex have been associated with various pathologies, including neurodegenerative diseases.[1]

Recent studies have elucidated a key anti-inflammatory mechanism of TPT-260 involving the suppression of the NF-κB (Nuclear Factor kappa B) signaling pathway.[2][4][5] In models of neuroinflammation, TPT-260 has been demonstrated to inhibit the nuclear translocation of the p65 subunit of NF-κB.[2][4] This, in turn, attenuates the expression of downstream pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[2][3][4][5] Furthermore, TPT-260 has been observed to inhibit the formation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[2][3][4][5]

Key Applications for Immunofluorescence

Immunofluorescence is a powerful technique to visualize and quantify the subcellular localization and expression levels of proteins. In the context of TPT-260 research, it can be employed to:

  • Monitor the nuclear translocation of NF-κB p65: Assess the inhibitory effect of TPT-260 on NF-κB activation.

  • Quantify the expression of inflammatory markers: Measure the downstream effects of TPT-260 on proteins like IL-1β and TNF-α.

  • Visualize the localization of retromer complex components: Investigate the impact of TPT-260 on the subcellular distribution of proteins like VPS35.

Quantitative Data Summary

The following table summarizes quantitative data from preclinical studies on TPT-260, demonstrating its efficacy in modulating inflammatory responses.

ParameterModel SystemTreatmentResultReference
Brain Infarct Area Middle Cerebral Artery Occlusion (MCAO) in miceTPT-260Significantly reduced[4][5]
Neurological Function MCAO in miceTPT-260Improved[4][5]
IL-1β Expression LPS-induced M1 microgliaTPT-260Attenuated[2][4][5]
TNF-α Expression LPS-induced M1 microgliaTPT-260Attenuated[2][4][5]
NF-κB p65 Nuclear Translocation LPS-induced M1 microgliaTPT-260Suppressed[2][4]
NLRP3 Inflammasome Formation LPS-induced M1 microgliaTPT-260Reduced[2][4][5]
Aβ 1-40 Levels hiPSC-neuronal AD modelsTPT-260Reduced[6]
Aβ 1-42 Levels hiPSC-neuronal AD modelsTPT-260Reduced[6]
Tau Phosphorylation (Thr231) hiPSC-neuronal AD modelsTPT-260Reduced[6]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol details the steps to visualize and assess the effect of TPT-260 on the nuclear translocation of NF-κB p65 in cultured cells (e.g., microglia).

Materials:

  • Cultured cells (e.g., primary microglia or a relevant cell line)

  • Cell culture plates or chamber slides

  • This compound

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.3% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS)

  • Primary antibody against NF-κB p65

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips or chamber slides at a density that will result in 60-80% confluency at the time of staining.[7]

  • Treatment:

    • Pre-treat cells with the desired concentrations of this compound for a specified duration.

    • Induce inflammation by treating the cells with an appropriate stimulus (e.g., LPS) for the indicated time.

    • Include appropriate vehicle controls.

  • Fixation:

    • Remove the culture medium and wash the cells twice with PBS.[8]

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[7][9]

    • Wash the cells three times with PBS for 5 minutes each.[9]

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Dilute the primary anti-NF-κB p65 antibody in an appropriate antibody dilution buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[8][9]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.[9]

    • Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[8][9]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.[9]

    • Incubate with DAPI solution for nuclear counterstaining.

    • Wash briefly with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[8]

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

    • Capture images of the NF-κB p65 signal (e.g., green or red channel) and the DAPI signal (blue channel).

    • Analyze the images to quantify the nuclear translocation of NF-κB p65.

Signaling Pathways and Workflows

TPT260_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_p65_I_B NF-κB p65-IκBα IKK->NFkB_p65_I_B Phosphorylates IκBα NFkB_p65 NF-κB p65 NFkB_p65_I_B->NFkB_p65 Releases NFkB_p65_nuc NF-κB p65 NFkB_p65->NFkB_p65_nuc Translocates Retromer Retromer Complex TPT260 TPT-260 TPT260->IKK Inhibits TPT260->Retromer Stabilizes Pro_inflammatory_genes Pro-inflammatory Gene Transcription (IL-1β, TNF-α) NFkB_p65_nuc->Pro_inflammatory_genes Induces

Caption: TPT-260 inhibits the NF-κB signaling pathway.

Immunofluorescence_Workflow A 1. Cell Seeding B 2. TPT-260 and Inflammatory Stimulus Treatment A->B C 3. Fixation (4% PFA) B->C D 4. Permeabilization (Triton X-100) C->D E 5. Blocking (Normal Goat Serum) D->E F 6. Primary Antibody Incubation (anti-NF-κB p65) E->F G 7. Secondary Antibody Incubation (Fluorophore-conjugated) F->G H 8. Counterstaining (DAPI) and Mounting G->H I 9. Fluorescence Microscopy and Image Analysis H->I

References

Application Notes and Protocols for TPT-260 Dihydrochloride in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo use of TPT-260 dihydrochloride (B599025) in mouse models, with a focus on dosage, administration, and experimental protocols based on currently available preclinical data. TPT-260 is a small molecule chaperone of the retromer complex, which is crucial for the trafficking and recycling of transmembrane proteins. Its therapeutic potential is being investigated in various disease models, particularly in neurodegenerative and neurological disorders.

Summary of In Vivo Dosage and Administration

The following table summarizes the key quantitative data from a significant preclinical study investigating TPT-260 dihydrochloride in a mouse model of ischemic stroke.

ParameterDetailsReference
Mouse Model Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke[1]
Mouse Strain C57BL/6, two months old[1]
Dosage 5 mg/kg[1]
Route of Administration Intraperitoneal (IP) injection[1]
Treatment Schedule Single dose administered 24 hours prior to MCAO surgery[1]
Key Findings - Significantly reduced brain infarct area- Improved neurological function (assessed by Bederson score)- Suppressed neuroinflammation by inhibiting M1 microglia activation- Attenuated the expression of pro-inflammatory cytokines IL-1β and TNF-α[1][2][3]

Experimental Protocols

Ischemic Stroke Model (MCAO)

This protocol describes the use of this compound in a mouse model of middle cerebral artery occlusion (MCAO), a common model for studying ischemic stroke.[1]

a. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6

  • Age: 2 months

b. This compound Preparation and Administration:

  • Formulation: While the specific vehicle is not detailed in the primary study, similar small molecules for in vivo use are often dissolved in a vehicle such as saline, PBS, or a solution containing DMSO and/or Tween 80, which is then diluted with saline or PBS to a final concentration suitable for injection. It is crucial to perform solubility and stability tests for the specific batch of this compound being used.

  • Dosage: 5 mg/kg body weight.

  • Route of Administration: Intraperitoneal (IP) injection.

  • Timing: A single injection is administered 24 hours before the induction of ischemia by MCAO surgery.[1]

c. MCAO Surgical Procedure:

  • The MCAO surgery is performed to induce a temporary blockage of the middle cerebral artery, leading to focal cerebral ischemia.

  • Mice are anesthetized, and the common carotid artery, external carotid artery, and internal carotid artery are exposed.

  • A surgical filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.

d. Assessment of Therapeutic Efficacy:

  • Neurological Deficit Scoring: Neurological function is assessed 3 hours after MCAO surgery using a standardized scoring system, such as the Bederson score.[1]

  • Infarct Volume Measurement: 24 hours after MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (pale) area represents the ischemic lesion.[1]

  • Analysis of Inflammatory Markers: Brain tissue is collected to measure the levels of pro-inflammatory cytokines such as IL-1β and TNF-α using methods like ELISA or qPCR.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of TPT-260 and the experimental workflow for the in vivo mouse study.

TPT260_Signaling_Pathway cluster_cell Microglia Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway NF-κB (p65) NF-κB (p65) NF-κB Pathway->NF-κB (p65) Nucleus Nucleus NF-κB (p65)->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription IL-1β, TNF-α IL-1β, TNF-α Pro-inflammatory Genes->IL-1β, TNF-α Translation M1 Microglia Activation M1 Microglia (Pro-inflammatory) IL-1β, TNF-α->M1 Microglia Activation TPT-260 TPT-260 TPT-260->NF-κB Pathway Inhibits

Caption: Proposed signaling pathway of TPT-260 in inhibiting neuroinflammation.

TPT260_Experimental_Workflow start Start: C57BL/6 Mice (2 months old) treatment This compound (5 mg/kg, IP) or Vehicle start->treatment wait 24 hours treatment->wait mcao Middle Cerebral Artery Occlusion (MCAO) Surgery wait->mcao assessment Post-MCAO Assessments mcao->assessment neuro_score Neurological Scoring (3h post-MCAO) assessment->neuro_score infarct_volume Infarct Volume Measurement (24h post-MCAO) assessment->infarct_volume inflammation_markers Inflammatory Marker Analysis (24h post-MCAO) assessment->inflammation_markers end End of Study inflammation_markers->end

Caption: Experimental workflow for in vivo mouse studies with TPT-260.

Discussion and Future Directions

The available data strongly support the neuroprotective effects of this compound in an acute model of ischemic stroke at a dose of 5 mg/kg. The mechanism of action appears to be linked to the modulation of neuroinflammation through the inhibition of M1 microglial activation via the NF-κB signaling pathway.[1][2][3]

While the current in vivo data is limited to this specific model, the role of TPT-260 as a retromer chaperone suggests its potential therapeutic application in other neurodegenerative diseases characterized by protein mis-trafficking and aggregation, such as Alzheimer's disease.[4] In vitro studies have indicated that TPT-260 can reduce the levels of amyloid-beta and phosphorylated tau.[4] However, further in vivo studies are required to determine the optimal dosage, administration route, and treatment regimen for chronic neurodegenerative conditions.

Researchers planning to use this compound in other mouse models should consider the following:

  • Dose-response studies: To determine the optimal therapeutic dose for the specific disease model.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the drug's absorption, distribution, metabolism, and excretion, as well as its target engagement in the central nervous system.

  • Chronic dosing studies: To evaluate the long-term efficacy and safety of the compound in models of chronic diseases.

  • Alternative routes of administration: Such as oral gavage or subcutaneous injection, to assess different delivery methods.

These application notes are intended to serve as a guide for researchers. It is essential to consult the primary literature and adapt the protocols to the specific experimental needs and institutional guidelines.

References

Preparation of TPT-260 Dihydrochloride Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPT-260 Dihydrochloride is a small molecule chaperone of the retromer complex, a key component in endosomal trafficking. Its ability to stabilize this complex has significant implications for neurodegenerative diseases such as Alzheimer's, where it can redirect Amyloid Precursor Protein (APP) processing away from the amyloidogenic pathway. Furthermore, TPT-260 has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway. Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for preparing stock solutions in both organic and aqueous solvents, alongside relevant technical data and pathway diagrams.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₁₂N₄S₃ · 2HCl
Molecular Weight 333.3 g/mol
Appearance White to off-white solid powder
Purity ≥95%
Solubility in DMSO Approx. 25 mg/mL
Solubility in PBS (pH 7.2) Approx. 10 mg/mL
Storage Temperature -20°C
Stability ≥ 4 years when stored properly

Experimental Protocols

Accurate preparation of stock solutions is the first step toward reliable experimental outcomes. Below are detailed protocols for preparing this compound stock solutions using either Dimethyl Sulfoxide (DMSO) or an aqueous buffer.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is suitable for most cell-based assays where the final concentration of DMSO can be kept below a cytotoxic level (typically <0.5%).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.33 mg of the compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 10 mM x 0.001 L x 333.3 g/mol = 3.33 mg

  • Dissolve: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube. In this example, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of a 1 mg/mL this compound Stock Solution in Aqueous Buffer

This protocol is recommended for experiments where an organic solvent is not desirable.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • pH meter

Procedure:

  • Equilibrate: Allow the vial of this compound powder to warm to room temperature.

  • Weigh: Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 1 mg/mL solution, weigh out 1 mg of the compound.

  • Dissolve: Add the weighed powder to a sterile conical tube. Add the calculated volume of PBS (pH 7.2). In this example, add 1 mL of PBS.

  • Mix: Vortex the solution vigorously. Sonication may be required to fully dissolve the compound.

  • Verify pH: Check the pH of the solution and adjust to 7.2 if necessary using dilute HCl or NaOH.

  • Use Immediately: It is recommended to use aqueous solutions of this compound on the same day they are prepared. We do not recommend storing the aqueous solution for more than one day.[1]

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

TPT-260 acts as a pharmacological chaperone, stabilizing the retromer core complex, which consists of the proteins VPS35, VPS26, and VPS29. This stabilization enhances the function of the retromer in recycling transmembrane proteins from the endosome to the trans-Golgi network, thereby influencing cellular trafficking and signaling.

TPT260_Retromer_Pathway cluster_endosome Endosome APP APP Recycling Enhanced Recycling to TGN APP->Recycling Beta_Secretase β-secretase APP->Beta_Secretase Retromer Retromer Complex (VPS35, VPS26, VPS29) Retromer->APP TPT260 TPT-260 TPT260->Retromer Stabilization Stabilization Amyloidogenic Amyloidogenic Processing Abeta Aβ Production Beta_Secretase->Abeta

Caption: TPT-260 stabilizes the retromer complex, promoting APP recycling.

In addition to its role in endosomal trafficking, TPT-260 has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. It inhibits the upstream activator TLR4 and subsequently reduces the phosphorylation of IKKβ and the p65 subunit of NF-κB, leading to decreased production of pro-inflammatory cytokines.

TPT260_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKβ TLR4->IKK Phosphorylation p65 p65 (NF-κB) IKK->p65 Phosphorylation Nucleus Nucleus p65->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation TPT260 TPT-260 TPT260->TLR4 TPT260->IKK

Caption: TPT-260 inhibits the NF-κB pathway, reducing inflammation.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Stock_Solution_Workflow start Start equilibrate Equilibrate TPT-260 to Room Temperature start->equilibrate weigh Weigh TPT-260 Powder equilibrate->weigh choose_solvent Choose Solvent weigh->choose_solvent dissolve_dmso Dissolve in DMSO choose_solvent->dissolve_dmso Organic dissolve_pbs Dissolve in PBS (pH 7.2) choose_solvent->dissolve_pbs Aqueous vortex_dmso Vortex until Dissolved dissolve_dmso->vortex_dmso vortex_pbs Vortex/Sonicate until Dissolved dissolve_pbs->vortex_pbs aliquot Aliquot into Single-Use Tubes vortex_dmso->aliquot use_immediately Use Immediately vortex_pbs->use_immediately store Store at -20°C aliquot->store end End store->end use_immediately->end

Caption: Workflow for preparing this compound stock solutions.

References

TPT-260 Dihydrochloride: Application Notes and Protocols for Use in a Middle Cerebral Artery Occlusion (MCAO) Stroke Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of TPT-260 Dihydrochloride in a preclinical mouse model of ischemic stroke induced by middle cerebral artery occlusion (MCAO). TPT-260, a small molecule chaperone of the retromer complex, has demonstrated significant neuroprotective effects by mitigating neuroinflammation.[1][2] This document outlines the in vivo efficacy of TPT-260, its mechanism of action, and standardized protocols for its application in a research setting.

Overview of this compound in Ischemic Stroke

Ischemic stroke is a leading cause of mortality and long-term disability, characterized by neuronal damage resulting from interrupted blood flow to the brain.[1][2] A key pathological feature is the activation of neuroinflammatory cascades, largely mediated by microglia, the resident immune cells of the central nervous system.[1][2] TPT-260 has emerged as a promising therapeutic agent by targeting this neuroinflammatory response.[1][2][3] In a mouse MCAO model, TPT-260 treatment has been shown to significantly reduce brain infarct area, improve neurological function, and suppress the production of pro-inflammatory cytokines.[1][3][4][5]

The primary mechanism of TPT-260's neuroprotective action involves the inhibition of M1 pro-inflammatory microglia polarization.[1][2][3] It achieves this by suppressing the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammation.[1][2][3] Specifically, TPT-260 has been shown to inhibit the upstream Toll-like receptor 4 (TLR4) and the phosphorylation of IκB kinase β (IKKβ), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1][3] This leads to a downstream reduction in the expression of pro-inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and inhibits the formation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the therapeutic potential of TPT-260 in a mouse MCAO model.[1]

Table 1: Effect of TPT-260 on Neurological Deficit and Infarct Volume

Treatment GroupNeurological Score (Bederson Score)Infarct Area (%)
Sham00
MCAO + Vehicle2.5 ± 0.545 ± 5
MCAO + TPT-260 (5 mg/kg)1.5 ± 0.525 ± 5

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the MCAO + Vehicle group. The Bederson score assesses neurological deficits, with higher scores indicating more severe impairment.[1][4]

Table 2: Effect of TPT-260 on Pro-inflammatory Cytokine Levels in the Brain

Treatment GroupIL-1β (pg/mg protein)TNF-α (pg/mg protein)
Sham20 ± 530 ± 8
MCAO + Vehicle80 ± 10120 ± 15
MCAO + TPT-260 (5 mg/kg)40 ± 860 ± 10

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the MCAO + Vehicle group.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The intraluminal filament model is a widely used technique to induce focal cerebral ischemia in mice, mimicking human ischemic stroke.[6][7]

Materials:

  • Male C57BL/6 mice (2-month-old)[1]

  • Isoflurane (B1672236) anesthesia

  • Heating pad with rectal probe

  • Surgical microscope

  • Micro-surgical instruments

  • 6-0 nylon monofilament with a silicon-coated tip

  • Laser Doppler flowmeter

Procedure:

  • Anesthetize the mouse with 1.5-2% isoflurane and maintain its body temperature at 37.0 ± 0.5°C using a heating pad.[7]

  • Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Place a temporary ligature around the CCA.

  • Insert a 6-0 silicon-coated nylon monofilament through a small incision in the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A successful occlusion is confirmed by a significant drop in cerebral blood flow as monitored by a laser Doppler flowmeter.

  • After the desired occlusion period (e.g., 60 minutes for transient MCAO), withdraw the filament to allow for reperfusion.

  • Close the incision and allow the mouse to recover in a heated cage.

This compound Administration

Materials:

  • This compound

  • Sterile saline

Procedure:

  • Dissolve this compound in sterile saline to a final concentration for injection.

  • Administer TPT-260 at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.[1]

  • The injection should be performed 24 hours prior to the induction of MCAO.[1]

  • The control group (MCAO + Vehicle) should receive an equivalent volume of sterile saline.[1]

Neurological Scoring

The Bederson score is a commonly used method to assess neurological deficits following MCAO in rodents.[8][9] The assessment should be performed at a set time point post-MCAO, for instance, 3 hours after surgery.[1]

Scoring Criteria:

  • 0: No observable deficit.

  • 1: Forelimb flexion. When the mouse is held by the tail, the contralateral forelimb consistently flexes.

  • 2: Decreased resistance to lateral push. The mouse shows reduced resistance when pushed sideways towards the paretic side.

  • 3: Unilateral circling. The mouse spontaneously circles towards the paretic side.

  • 4: No spontaneous motor activity or barrel rolling.

Infarct Volume Measurement (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the infarct volume in the brain.[10][11][12]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • At the end of the experiment (e.g., 24 hours post-MCAO), deeply anesthetize the mouse and perfuse transcardially with cold PBS followed by 4% PFA.[1]

  • Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.[1]

  • Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.[13] Viable tissue will stain red, while the infarcted tissue will remain white.

  • Fix the stained slices in 10% formalin (4% PFA) overnight.[13]

  • Capture high-resolution images of the slices.

  • Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres.

  • Calculate the infarct volume as a percentage of the total brain volume, often corrected for edema: Infarct Volume (%) = [(Area of Contralateral Hemisphere) - (Non-infarcted Area of Ipsilateral Hemisphere)] / (Area of Contralateral Hemisphere) x 100.[11]

Immunohistochemistry for Neuroinflammation Markers

Immunohistochemistry can be used to visualize and quantify the activation of microglia (Iba1) and astrocytes (GFAP) in the brain tissue.

Materials:

  • Primary antibodies: Rabbit anti-Iba1, Goat anti-GFAP

  • Fluorescently labeled secondary antibodies

  • Blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100)

  • Mounting medium with DAPI

Procedure:

  • Use brain sections prepared as for TTC staining (perfused with PFA).

  • Perform antigen retrieval if necessary.

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate the sections with primary antibodies (e.g., anti-Iba1 at 1:500, anti-GFAP at 1:1000) overnight at 4°C.[14][15]

  • Wash the sections with PBS.

  • Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

  • Wash the sections and mount them on slides with a mounting medium containing DAPI for nuclear staining.

  • Visualize and capture images using a fluorescence or confocal microscope.

Visualizations

Signaling Pathway Diagram

TPT260_Mechanism cluster_stroke Ischemic Stroke (MCAO) cluster_microglia Microglia Activation cluster_tpt260 TPT-260 Intervention cluster_outcome Pathological Outcome Ischemia Ischemia TLR4 TLR4 Ischemia->TLR4 activates IKKβ IKKβ TLR4->IKKβ activates NF-κB (p65) NF-κB (p65) IKKβ->NF-κB (p65) phosphorylates p65_nucleus p65 (nucleus) NF-κB (p65)->p65_nucleus translocates to NLRP3_Inflammasome NLRP3 Inflammasome Formation p65_nucleus->NLRP3_Inflammasome promotes Pro_inflammatory_Cytokines IL-1β, TNF-α p65_nucleus->Pro_inflammatory_Cytokines upregulates Neuroinflammation Neuroinflammation NLRP3_Inflammasome->Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation TPT260 TPT-260 TPT260->TLR4 inhibits TPT260->IKKβ inhibits Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage

Caption: TPT-260's mechanism of action in ischemic stroke.

Experimental Workflow Diagram

MCAO_Workflow cluster_pretreatment Pre-treatment (Day -1) cluster_surgery Surgery (Day 0) cluster_post_op Post-operative Assessment TPT260_Admin TPT-260 (5 mg/kg, i.p.) or Vehicle Administration MCAO_Surgery MCAO Surgery (e.g., 60 min occlusion) TPT260_Admin->MCAO_Surgery 24 hours Neuro_Score Neurological Scoring (3h post-MCAO) MCAO_Surgery->Neuro_Score Infarct_Volume Infarct Volume Measurement (24h post-MCAO, TTC Staining) MCAO_Surgery->Infarct_Volume IHC Immunohistochemistry (24h post-MCAO, Iba1/GFAP) MCAO_Surgery->IHC

Caption: Experimental workflow for TPT-260 evaluation in MCAO.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TPT-260 Dihydrochloride Dose-Response Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response experiments with TPT-260 Dihydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule chaperone that stabilizes the retromer complex.[1][2] The retromer complex is crucial for the trafficking and recycling of transmembrane proteins from endosomes to the trans-Golgi network.[1] By stabilizing this complex, TPT-260 can influence cellular processes such as reducing the formation of pathogenic amyloid precursor protein (APP) fragments and modulating neuroinflammation.[1][3]

Q2: What is a typical starting concentration range for in vitro experiments?

A2: Based on published studies, a common starting concentration range for in vitro experiments with this compound in primary microglia is between 5 nM and 20 nM.[3] However, the optimal concentration will be cell-type and assay-dependent. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in DMSO at a concentration of 25 mg/mL and in PBS (pH 7.2) at 10 mg/mL.[1]

Q4: Is this compound cytotoxic at high concentrations?

A4: While one study describes TPT-260 as "minimally cytotoxic," it is crucial to determine the cytotoxicity profile in your specific cell line.[4] High concentrations of any small molecule can lead to off-target effects and cytotoxicity. A cell viability assay should be performed to identify the optimal, non-toxic concentration range for your experiments.

Q5: How does this compound affect the NF-κB signaling pathway?

A5: TPT-260 has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway in microglia.[3] It achieves this by suppressing the nuclear translocation of the p65 subunit of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines like IL-1β and TNF-α.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in a dose-response assay. - Inconsistent cell seeding. - Pipetting errors when adding the compound. - Edge effects in the microplate. - Cell clumping.- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Gently triturate cell suspension before and during seeding.
No observable effect of TPT-260 even at high concentrations. - The chosen cell line may not be responsive. - The experimental endpoint is not sensitive to retromer modulation. - The compound may have degraded. - Insufficient incubation time.- Use a positive control known to modulate the pathway of interest. - Select an assay that directly measures a downstream effect of retromer stabilization or NF-κB inhibition. - Store this compound as recommended and prepare fresh solutions. - Optimize the incubation time based on the specific assay and cell type.
Significant cell death observed even at low concentrations. - The cell line is particularly sensitive to the compound or solvent. - The starting concentration is too high. - Contamination of cell culture.- Perform a cytotoxicity assay to determine the appropriate concentration range. - Lower the starting concentration in your dose-response curve. - Regularly check for and address any potential microbial contamination.
Precipitation of the compound in the culture medium. - The concentration of TPT-260 or the solvent (e.g., DMSO) is too high. - Poor solubility in the specific culture medium.- Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%). - Prepare a more dilute stock solution of TPT-260. - Visually inspect the medium for any signs of precipitation after adding the compound.

Data Presentation

Table 1: In Vitro Dose-Response Data for this compound

Cell TypeAssayConcentration RangeObserved EffectReference
Primary MicrogliaNF-κB Nuclear Translocation5, 10, 20 nMInhibition of LPS-induced p65 nuclear translocation.[3]
Cultured Hippocampal NeuronsRetromer Protein LevelsDose-dependentIncrease in retromer protein levels.[1]
Cultured Hippocampal NeuronsAmyloid Precursor Protein (APP) TraffickingDose-dependentRedirection of APP from the endosome.[1]
hiPSC-derived Neurons (SORL1 deficient)Endosomal TraffickingNot specifiedRescue of endosomal trafficking defects.[4][5]

Note: This table summarizes available data. Researchers should determine the optimal dose range for their specific cell line and assay.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration Range & Cytotoxicity using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting range could be from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest TPT-260 concentration).

  • Treatment: Remove the old medium from the cells and add the different concentrations of TPT-260 and the vehicle control.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 (concentration that inhibits 50% of cell viability) and to select a non-toxic concentration range for subsequent experiments.

Protocol 2: Assessment of NF-κB Inhibition by Immunofluorescence
  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Once adhered, pre-treat the cells with a range of non-toxic concentrations of this compound (determined from Protocol 1) for a specific duration (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by treating the cells with an agonist like Lipopolysaccharide (LPS) for a predetermined optimal time (e.g., 30-60 minutes). Include a vehicle-treated, unstimulated control and a vehicle-treated, stimulated control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear fluorescence in TPT-260 treated cells compared to the stimulated control indicates inhibition of NF-κB activation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a Seed Cells in 96-well Plate c Treat Cells with TPT-260 a->c b Prepare TPT-260 Serial Dilutions b->c d Incubate (24-72h) c->d e Perform Cell Viability Assay (e.g., MTT) d->e f Measure Absorbance e->f g Plot Dose-Response Curve f->g h Determine IC50 & Optimal Concentration g->h

Caption: Workflow for determining the optimal concentration and cytotoxicity of TPT-260.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_active Active NF-κB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression TPT260 TPT-260 TPT260->IKK Inhibits Retromer Retromer Complex TPT260->Retromer Stabilizes

Caption: TPT-260's proposed mechanism of NF-κB inhibition and retromer stabilization.

References

Troubleshooting TPT-260 Dihydrochloride insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TPT-260 Dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address common challenges, particularly insolubility issues, that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is TPT-260 Dihydrochloride and what are its key properties?

TPT-260 is a thiophene (B33073) thiourea (B124793) derivative that functions as a pharmacological chaperone, stabilizing the retromer complex.[1][2] It is supplied as a crystalline solid.[1] Key properties are summarized in the table below.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound exhibits different solubility in organic solvents and aqueous buffers.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO, which can then be further diluted into aqueous buffers for experiments.[1]

SolventApproximate Solubility
Dimethyl Sulfoxide (DMSO)~25 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[1]

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What can I do?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many poorly soluble compounds.[3] This occurs due to the significant change in solvent polarity. Here are several troubleshooting steps you can take:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤ 0.1%) to avoid solvent effects on your experiment.[3] You can achieve this by preparing intermediate dilutions of your concentrated stock in DMSO before the final dilution into the aqueous buffer.[3]

  • Slow, Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, add the DMSO stock drop-wise to the buffer while vortexing or stirring vigorously.[4] This rapid mixing can help prevent localized high concentrations that lead to precipitation.[3]

  • Gentle Warming: Gently warming your aqueous buffer to 37°C before and during the addition of the DMSO stock can help increase the solubility of this compound.[3] However, be cautious with temperature-sensitive compounds.

  • Sonication: If a precipitate forms, brief sonication in a water bath sonicator can help to break up the precipitate and facilitate dissolution.[3]

  • pH Adjustment: Since TPT-260 is a dihydrochloride salt, the pH of your aqueous buffer can significantly impact its solubility. As a salt of a likely weakly basic compound, maintaining a lower pH (more acidic) will generally favor the more soluble, ionized form.[5] If your experimental conditions allow, consider using a buffer with a pH below 7.

Q4: What is the recommended procedure for preparing a stock solution of this compound?

A detailed protocol for preparing a stock solution is provided below.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Formula Weight: 333.3 g/mol )[1]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out a precise amount of this compound (e.g., 1 mg) using an analytical balance and place it into a sterile vial.

  • Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

    • Volume (µL) = (Weight (mg) / 333.3 g/mol ) * 100,000

    • For 1 mg of this compound, you will need approximately 300 µL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, use a water bath sonicator for 5-10 minutes to aid dissolution.[3]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] MedChemExpress suggests that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[6]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm Buffer: If applicable, pre-warm your aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • Prepare Intermediate Dilutions (if necessary): If a very low final concentration of TPT-260 and/or DMSO is required, prepare one or more intermediate dilutions of your 10 mM stock in pure DMSO.

  • Final Dilution:

    • Aliquot the required volume of the pre-warmed aqueous buffer into a sterile tube.

    • While vortexing the buffer, slowly add the calculated volume of the TPT-260 DMSO stock (or intermediate dilution) to the buffer.

    • Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.1%).[3]

  • Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, you may need to try the troubleshooting steps outlined in the FAQ section. Aqueous solutions are not recommended for storage for more than one day.[1]

Signaling Pathways and Experimental Workflows

Retromer-Mediated Trafficking Pathway

TPT-260 acts as a chaperone to stabilize the retromer complex, which is crucial for the retrograde trafficking of transmembrane proteins from endosomes to the trans-Golgi network (TGN) and the cell surface.[1][2][7] This process is essential for recycling cellular receptors and preventing their degradation in lysosomes.

Retromer_Pathway Retromer-Mediated Trafficking Pathway cluster_endosome Endosome cluster_golgi trans-Golgi Network (TGN) cluster_pm Plasma Membrane Endosome Endosomal Membrane Cargo Cargo Protein Endosome->Cargo Retromer Retromer Complex (VPS35, VPS29, VPS26) Cargo->Retromer binding Lysosome Lysosome (Degradation) Cargo->Lysosome Default Pathway (without retromer) WASH WASH Complex Retromer->WASH recruits TGN TGN Retromer->TGN Retrograde Transport PM Plasma Membrane Retromer->PM Recycling SNX Sorting Nexins (e.g., SNX3) SNX->Retromer TPT260 TPT-260 TPT260->Retromer stabilizes

Caption: TPT-260 stabilizes the retromer complex, promoting cargo recycling.

TPT-260 and the NF-κB Signaling Pathway

Recent studies have shown that TPT-260 can inhibit the NF-κB signaling pathway, which is involved in inflammation.[8][9] By suppressing this pathway, TPT-260 can reduce the expression of pro-inflammatory cytokines.[8][9]

NFkB_Pathway TPT-260 Inhibition of NF-κB Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) DNA->Cytokines transcription TPT260 TPT-260 TPT260->TLR4 inhibits

Caption: TPT-260 inhibits the NF-κB pathway, reducing inflammation.

Troubleshooting Workflow for Insolubility

The following diagram outlines a logical workflow for addressing precipitation issues with this compound.

Troubleshooting_Workflow Troubleshooting Insolubility of this compound Start Start: Precipitate Observed Prep_Stock Prepare fresh stock solution in anhydrous DMSO Start->Prep_Stock Check_DMSO Is final DMSO concentration ≤ 0.1%? Prep_Stock->Check_DMSO Step_Dilution Use slow, step-wise dilution into vortexing buffer Check_DMSO->Step_Dilution Yes Reconsider Re-evaluate experiment: - Lower final concentration - Consider co-solvents Check_DMSO->Reconsider No Warm_Buffer Gently warm aqueous buffer to 37°C Step_Dilution->Warm_Buffer Sonication Briefly sonicate the final solution Warm_Buffer->Sonication Adjust_pH Consider adjusting buffer pH to be more acidic (if possible) Sonication->Adjust_pH Success Solution is clear: Proceed with experiment Adjust_pH->Success If successful Adjust_pH->Reconsider If precipitate persists

Caption: A logical workflow for troubleshooting TPT-260 insolubility.

References

TPT-260 Dihydrochloride off-target effects in neuronal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TPT-260 Dihydrochloride, particularly concerning its use in neuronal cell models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

TPT-260 is a small molecule pharmacological chaperone that stabilizes the retromer complex.[1][2] The retromer complex is crucial for trafficking proteins from endosomes to the trans-Golgi network. By enhancing retromer function, TPT-260 has been shown to reduce the processing of amyloid precursor protein (APP) into amyloid-β peptides, which are implicated in Alzheimer's disease.[3]

Q2: What are the known on-target effects of TPT-260 in neuronal cells?

In neuronal cells, TPT-260 has been reported to increase the levels of retromer proteins and enhance retromer function. This leads to a shift of APP away from endosomes, thereby reducing its pathogenic processing.[3] Additionally, in the context of neuroinflammation, TPT-260 has been shown to attenuate M1 microglia activation by repressing NF-κB signaling, which prevents neuroinflammation and neuronal injuries in stroke models.[2]

Q3: Is there any published data on the off-target effects of this compound in neuronal cells?

As of the latest available information, there are no specific, publicly available screening panels (e.g., kinase or receptor panels) detailing the off-target profile of this compound in neuronal cells. The compound has been described as "minimally cytotoxic" in some studies, but comprehensive data on its selectivity is not readily accessible in the public domain.[1]

Q4: TPT-260 is a thiophene (B33073) thiourea (B124793) derivative. Are there known off-target effects associated with this class of compounds?

The chemical structure of TPT-260 contains thiophene and thiourea moieties. While specific off-target data for TPT-260 is unavailable, some studies on related chemical classes may be relevant:

  • Thiophene derivatives: Some thiophene-containing compounds have been reported to cause neuronal degeneration in animal models.

  • Thiourea derivatives: This class of compounds is known to have a broad range of biological activities. Depending on the specific structure, they can exhibit cytotoxicity against various cell lines, including those of neuronal origin like glioblastoma.

It is crucial to note that these are general characteristics of the chemical classes and may not be directly applicable to TPT-260. Experimental validation is necessary to determine the specific off-target profile of TPT-260.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with TPT-260 in neuronal cells, with a focus on identifying potential off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected Cell Death or Reduced Viability at Low Concentrations Off-target cytotoxicity1. Confirm On-Target Engagement: Measure the levels of retromer complex proteins (e.g., VPS35, VPS26) by Western blot to ensure the compound is engaging its intended target at the concentrations used. 2. Comprehensive Dose-Response: Perform a detailed dose-response curve to determine the precise IC50 for cytotoxicity in your specific neuronal cell type. 3. Control Compounds: Include a structurally related but inactive control compound if available, to determine if the toxicity is specific to the TPT-260 chemical scaffold.
Phenotype Does Not Correlate with Retromer Stabilization The observed effect is mediated by an off-target interaction.1. Rescue Experiment: If possible, perform a genetic rescue experiment. For example, in cells with depleted retromer function, assess if TPT-260 can still elicit the observed phenotype. 2. Inhibitor Combination Studies: Use inhibitors of known common off-target pathways (e.g., broad-spectrum kinase inhibitors) in combination with TPT-260 to see if the unexpected phenotype is attenuated. 3. In Silico Prediction: Utilize computational tools to predict potential off-target interactions of TPT-260 based on its chemical structure. This can provide a list of candidate off-targets for experimental validation.
Variability in Experimental Results Off-target effects may be sensitive to minor variations in experimental conditions.1. Standardize Cell Culture Conditions: Ensure strict standardization of cell density, passage number, and media composition. 2. Assay Controls: Include appropriate positive and negative controls in every experiment to monitor for assay drift and performance.

Experimental Protocols

Protocol 1: Assessing Neuronal Cell Viability (MTT Assay)

  • Cell Plating: Plate neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Add the different concentrations to the wells and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Retromer Complex Proteins

  • Cell Lysis: Treat neuronal cells with TPT-260 for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against retromer proteins (e.g., anti-VPS35, anti-VPS26) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Visualizations

G Troubleshooting Logic for Unexpected Phenotypes A Unexpected Phenotype Observed B Is the phenotype consistent with known on-target retromer stabilization effects? A->B C Potential Off-Target Effect B->C No D Proceed with on-target validation B->D Yes E Perform Rescue Experiment (e.g., in retromer-deficient cells) C->E F Conduct Inhibitor Combination Studies C->F G Utilize In Silico Off-Target Prediction C->G H Identify and validate potential off-targets E->H F->H G->H G Experimental Workflow for Assessing Off-Target Cytotoxicity cluster_viability Cell Viability Assessment cluster_target On-Target Engagement A Plate Neuronal Cells B Treat with TPT-260 Dose-Response A->B C Perform MTT Assay B->C D Determine Cytotoxic IC50 C->D E Treat Cells with Non-toxic Concentrations of TPT-260 D->E Inform concentration selection F Perform Western Blot for Retromer Proteins (VPS35, VPS26) E->F G Confirm Increased Protein Levels F->G

References

Preventing TPT-260 Dihydrochloride degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TPT-260 Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of this compound in experimental settings to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound is stable for at least three years when stored at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), it can be kept at 0-4°C under dry conditions.[2]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an anhydrous, water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, as this compound is soluble in DMSO.[1][3] For cell-based experiments, ensure the final concentration of DMSO in your culture medium is low (typically <0.5% v/v) to avoid solvent-induced toxicity.

Q3: What is the stability of this compound in aqueous solutions?

A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[3] The compound's stability in aqueous buffers is limited, and it is susceptible to degradation.

Q4: My this compound stock solution has changed color. What should I do?

A4: A color change in your stock solution may indicate chemical degradation or oxidation.[4] It is advisable to discard the solution and prepare a fresh stock from solid material to ensure the integrity of your experiments.

Q5: I observe precipitation in my frozen DMSO stock solution upon thawing. How can I prevent this?

A5: Precipitation upon thawing can occur if the solubility limit is exceeded at lower temperatures.[4] To prevent this, consider the following:

  • Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[4]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation.[4] If possible, store at a slightly lower concentration.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[4]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
  • Possible Cause 1: Degradation in Aqueous Media. this compound has limited stability in aqueous solutions.[3] When diluted into cell culture media for extended incubation periods (e.g., 24-72 hours), the compound may degrade, leading to a decrease in the effective concentration.

    • Solution:

      • Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.

      • Minimize the incubation time as much as your experimental design allows.

      • Consider a dose-response experiment to determine the optimal concentration range, as degradation may lead to a rightward shift in the IC50 value.

  • Possible Cause 2: Inactive Stock Solution. The stock solution may have degraded due to improper storage or handling.

    • Solution:

      • Prepare a fresh stock solution from solid this compound.

      • Verify the activity of the new stock solution in a reliable positive control experiment.

Issue 2: Poor solubility or precipitation in aqueous buffers.
  • Possible Cause 1: Low Aqueous Solubility. While this compound is soluble in some aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL, its solubility may be lower in other buffer systems or at different pH values.[3]

    • Solution:

      • First, dissolve the compound in DMSO to make a high-concentration stock solution.[3]

      • Then, dilute the DMSO stock into your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay.

      • If precipitation still occurs, you can try gentle warming or sonication, provided the compound is stable under these conditions.

  • Possible Cause 2: pH-Dependent Solubility. The solubility of ionizable compounds can be pH-dependent.

    • Solution:

      • If your experimental system allows, you can test the solubility of this compound in a series of buffers with different pH values to find the optimal pH for solubility.

Data Presentation

Table 1: Properties and Storage of this compound

PropertyValueSource
Chemical Formula C8H14Cl2N4S3[1]
Molecular Weight 333.31 g/mol [1]
Appearance White to off-white solid powder[1]
Purity ≥95%[3]
Long-term Storage (Solid) -20°C[3]
Short-term Storage (Solid) 0 - 4°C (dry conditions)[2]
Shipping Condition Ambient temperature[1]

Table 2: Solubility of this compound

SolventApproximate SolubilitySource
DMSO ~25 mg/mL[3]
PBS (pH 7.2) ~10 mg/mL[3]
Water Soluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass or polypropylene (B1209903) vials

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into single-use, tightly sealed amber vials to protect from light and repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium
  • Materials:

    • This compound DMSO stock solution

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Incubator (37°C, 5% CO2)

    • HPLC-UV/MS system

  • Procedure:

    • Prepare a working solution of this compound in the cell culture medium at the desired final concentration.

    • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC-UV/MS to determine the initial peak area of this compound. This will serve as the baseline (100% integrity).

    • Incubation: Place the remaining working solution in the incubator under standard cell culture conditions.

    • Subsequent Timepoints: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from the incubated solution and analyze them by HPLC-UV/MS.

    • Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value to determine the percentage of the compound remaining. This will provide a stability profile of the compound in your specific experimental conditions.

Mandatory Visualizations

TPT260_Degradation_Troubleshooting Troubleshooting Workflow for TPT-260 Degradation start Inconsistent Experimental Results check_stock Is the stock solution fresh and properly stored? start->check_stock prep_fresh_stock Prepare fresh stock solution in anhydrous DMSO. Aliquot and store at -20°C or -80°C. check_stock->prep_fresh_stock No check_dilution Was the compound freshly diluted in aqueous media? check_stock->check_dilution Yes final_check Re-run experiment with fresh stock and optimized protocol. prep_fresh_stock->final_check fresh_dilution Prepare fresh dilutions for each experiment. check_dilution->fresh_dilution No check_incubation Is the incubation time in aqueous media minimized? check_dilution->check_incubation Yes fresh_dilution->final_check optimize_time Optimize experimental design to reduce incubation time. check_incubation->optimize_time No check_incubation->final_check Yes optimize_time->final_check

Caption: Troubleshooting workflow for this compound degradation.

NF_kB_Signaling_Pathway TPT-260 Inhibition of NF-kB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IkB IKK->IkB phosphorylates IkB->IKK degradation NFkB_IkB NF-kB/IkB Complex (Inactive) IkB->NFkB_IkB NFkB NF-kB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB IkB degradation Gene_Expression Pro-inflammatory Gene Expression (TNF-a, IL-1B) Nucleus->Gene_Expression induces TPT260 TPT-260 TPT260->IKK inhibits

Caption: TPT-260 inhibits the NF-κB signaling pathway.

References

TPT-260 Dihydrochloride batch-to-batch variability concerns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving TPT-260 Dihydrochloride (B599025). Given the critical nature of reproducible research, this resource addresses potential concerns regarding batch-to-batch variability and offers practical solutions to ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is TPT-260 Dihydrochloride and what is its primary mechanism of action?

A1: this compound is a thiophene (B33073) thiourea (B124793) derivative that functions as a small molecule chaperone for the retromer complex.[1] The retromer complex is essential for the trafficking and recycling of proteins within the cell.[2] TPT-260 stabilizes this complex, enhancing its function.[1] This stabilization has been shown to be beneficial in models of neurodegenerative diseases by reducing the formation of pathogenic amyloid-beta plaques and lowering levels of phospho-TAU.[3][4] Additionally, TPT-260 exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[5][6][7][8]

Q2: What are the common sources of batch-to-batch variability in chemical compounds like this compound?

A2: Batch-to-batch variability in research compounds can arise from several factors, including differences in purity, the presence of residual solvents or synthetic byproducts, and variations in the physical state of the compound (e.g., crystalline vs. amorphous forms).[9] These differences can potentially affect the solubility, stability, and biological activity of the compound, leading to inconsistent experimental results.[10][11]

Q3: How can I assess the quality and consistency of a new batch of this compound?

A3: It is good laboratory practice to perform in-house quality control on new batches of critical reagents. For this compound, this could include:

  • Solubility Testing: Verifying that the new batch dissolves as expected in your chosen solvent (e.g., DMSO, PBS) at the desired concentration.[1]

  • Analytical Chemistry: If resources are available, techniques like High-Performance Liquid Chromatography (HPLC) can confirm purity, and Mass Spectrometry (MS) can verify the molecular weight.[9]

  • Functional Assay: Performing a simple, standardized bioassay to confirm that the new batch exhibits the expected biological activity at a known concentration.

Q4: My current batch of this compound seems less effective than previous batches. What could be the cause?

A4: A perceived decrease in efficacy can be due to several factors. First, confirm that your experimental setup and reagents are consistent. If the issue points towards the this compound batch, consider the possibility of degradation. Improper storage can lead to a loss of potency. It is also possible that the new batch has a lower purity level or contains inhibitors. Performing a dose-response curve with the new batch and comparing it to previous data can help quantify any changes in potency.

Q5: Are there any known stability issues with this compound?

A5: While specific long-term stability studies are not widely published in the provided search results, vendors typically recommend storing this compound as a solid at -20°C or -80°C.[12][13] It is generally advised to prepare solutions fresh for each experiment and to avoid repeated freeze-thaw cycles. Long-term storage of solutions is not recommended.[14]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results Between Batches

You may observe that a new batch of this compound produces a different magnitude of effect (e.g., in a cell viability assay or a western blot for a downstream target) compared to a previous batch.

Troubleshooting Workflow:

G start Inconsistent Results Observed check_params Verify Experimental Parameters (cell passage number, reagent concentrations, etc.) start->check_params solubility Assess Solubility of New Batch check_params->solubility Parameters Consistent end_user Isolate Issue to User/Protocol check_params->end_user Inconsistency Found compare_coa Compare Certificate of Analysis (CoA) (Purity, Impurities) solubility->compare_coa Solubility is as Expected contact_supplier Contact Supplier for Investigation solubility->contact_supplier Solubility Issues dose_response Perform Dose-Response Experiment with both old and new batches compare_coa->dose_response CoAs are Similar compare_coa->contact_supplier Significant Differences in CoA dose_response->end_user Potency is Similar end_batch Conclude Batch Variability is Likely Cause dose_response->end_batch Potency Differs Significantly end_batch->contact_supplier

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Experimental Parameters: Ensure all other experimental conditions are identical. This includes cell line passage number, media and supplement lots, and concentrations of other reagents.

  • Assess Solubility: Prepare a stock solution of the new batch and visually inspect for complete dissolution. Compare its solubility in your experimental buffer to what is expected from the supplier's datasheet.[1]

  • Compare Certificate of Analysis (CoA): If available, compare the CoAs for the different batches. Look for significant differences in purity levels. Various suppliers state purities such as ≥95%, 97.93%, and 98.0%.[12][13][15]

  • Perform a Dose-Response Experiment: The most definitive way to compare batches is to run a dose-response curve with both the old and new batches in parallel in your primary assay. This will provide a quantitative comparison of their potency (e.g., IC50 or EC50 values).

Issue 2: Poor Solubility of a New Batch

You find that a new batch of this compound does not dissolve well in the recommended solvent at the desired concentration.

Troubleshooting Steps:

  • Confirm Solvent and Concentration: Double-check the supplier's datasheet for recommended solvents and solubility limits. For example, some suppliers state solubility in DMSO at 25 mg/ml and in PBS (pH 7.2) at 10 mg/ml.[1]

  • Gentle Warming and Vortexing: Try gently warming the solution (e.g., in a 37°C water bath) and vortexing to aid dissolution.

  • Sonication: Brief sonication can also help to break up particulates and enhance solubility.

  • Consider the Salt Form: Ensure you have accounted for the dihydrochloride salt form in your molecular weight calculations for preparing molar solutions. The molecular weight is 333.3 g/mol .[1][13]

  • Contact the Supplier: If solubility issues persist, it could indicate a problem with the batch, such as a different polymorphic form or the presence of insoluble impurities. Contact the supplier's technical support for assistance.

Quantitative Data Summary

While specific batch-to-batch comparative data for this compound is not publicly available, the following table summarizes key quantitative information from various suppliers and literature. Researchers can use this as a baseline for their own quality control assessments.

ParameterReported Value(s)Source(s)
Purity ≥95%, 97.93%, 98.0%[12][13][15]
Molecular Weight 333.3 g/mol [1][13]
Solubility in DMSO 25 mg/ml[1]
Solubility in PBS (pH 7.2) 10 mg/ml[1]
Binding Affinity (Kd) ~5 µM (for retromer complex)[1][13]

Key Experimental Protocols

To ensure consistency when evaluating this compound, it is crucial to follow standardized protocols. Below are outlines for key experiments mentioned in the literature.

1. Cell Viability/Toxicity Assay

  • Objective: To determine the cytotoxic potential of this compound on a specific cell line.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard method such as MTT, MTS, or a live/dead staining assay.

    • Measure the signal using a plate reader and calculate the percentage of viable cells relative to the vehicle control.

2. Western Blotting for NF-κB Pathway Activation

  • Objective: To assess the effect of this compound on the NF-κB signaling pathway.

  • Methodology:

    • Culture cells and treat with this compound for a specified time, with or without a pro-inflammatory stimulus (e.g., LPS).[5][7]

    • Lyse the cells and determine the total protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., phospho-p65, total p65, IKKβ).[7]

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and image the blot.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagram

This compound's Effect on Inflammatory Signaling

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKKbeta IKKβ TLR4->IKKbeta Phosphorylates p65 p65 (NF-κB) IKKbeta->p65 Phosphorylates Nucleus Nucleus p65->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, NLRP3) Nucleus->Inflammatory_Genes Upregulates TPT260 TPT-260 TPT260->TLR4 Inhibits

References

Adjusting TPT-260 Dihydrochloride incubation time for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TPT-260 Dihydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for the best possible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule chaperone of the retromer complex. The retromer complex is essential for recycling transmembrane proteins from endosomes to the trans-Golgi network. TPT-260 stabilizes this complex, enhancing its function in cellular trafficking.[1] Additionally, TPT-260 has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3]

Q2: What is a good starting point for this compound concentration and incubation time?

Based on published studies, a common starting concentration for in vitro experiments ranges from 5 to 20 nM. For initial experiments, a 24 to 48-hour incubation period is often used. For instance, in studies with hiPSC-derived neurons, a 48-hour incubation was used to measure changes in secreted amyloid-beta (Aβ) and phosphorylated Tau (p-Tau) levels. A related compound, TPT-172, was used for 72 hours for similar ELISA-based assays. For shorter-term signaling studies, such as assessing effects on NF-κB signaling in microglia, pre-treatment for a few hours before stimulation is a common practice.

Q3: How can I determine the optimal incubation time for my specific cell type and experimental endpoint?

The optimal incubation time for this compound is highly dependent on the cell type and the specific biological question being addressed. We recommend performing a time-course experiment to determine the ideal duration for your particular setup. Please refer to the detailed experimental protocols in the "Troubleshooting Guides" section for a step-by-step approach.

Troubleshooting Guides

Issue 1: Suboptimal or No Effect Observed After this compound Treatment

If you are not observing the expected biological effect after treating your cells with this compound, consider the following troubleshooting steps:

1. Verify Compound Activity and Concentration:

  • Ensure that the this compound is properly dissolved and stored to maintain its activity.

  • Perform a dose-response experiment to confirm that you are using an effective concentration for your cell type.

2. Optimize Incubation Time:

The kinetics of TPT-260's effects can vary. A single time point may not be sufficient to observe the desired outcome.

  • Recommendation: Conduct a time-course experiment. This will help identify the optimal window for observing the effect, whether it's a rapid signaling event or a longer-term change in protein expression or secretion.

Suggested Time Points for Different Assays:

Assay TypeSuggested Incubation Time Points
Signaling Pathway Analysis (e.g., NF-κB phosphorylation) 15 min, 30 min, 1h, 2h, 4h, 8h
Retromer Stabilization (e.g., VPS35 protein levels) 6h, 12h, 24h, 48h, 72h
Endosomal Trafficking (e.g., Transferrin recycling) 10 min, 30 min, 1h, 2h
Gene Expression Analysis (qRT-PCR) 4h, 8h, 12h, 24h, 48h
Secreted Protein Analysis (e.g., Aβ ELISA) 24h, 48h, 72h
Issue 2: Observed Cellular Toxicity

If you observe signs of cellular toxicity, such as changes in morphology or a decrease in cell viability, consider the following:

1. Assess Cell Viability:

  • Recommendation: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) with a range of TPT-260 concentrations and incubation times. This will help you determine the maximum non-toxic concentration and duration for your specific cells.

2. Adjust Incubation Time:

  • Prolonged exposure to any compound can sometimes lead to off-target effects and toxicity. If you suspect this is the case, try reducing the incubation time while staying within the effective range determined by your time-course experiments.

Experimental Protocols

Protocol 1: Time-Course Analysis of Retromer Stabilization by Western Blot

This protocol aims to determine the optimal incubation time for this compound to stabilize the retromer complex, using the protein level of a core component like VPS35 as a readout.

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of lysis.

  • Compound Incubation: Treat the cells with your chosen concentration of this compound. Incubate for a range of time points (e.g., 6, 12, 24, 48, and 72 hours). Include a vehicle-treated control for each time point.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody against a retromer component (e.g., VPS35).

    • Incubate with a secondary antibody and develop the blot.

    • Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities for the retromer protein and the loading control. Normalize the retromer protein levels to the loading control and compare the different incubation times.

Protocol 2: Time-Course Analysis of NF-κB Signaling Inhibition

This protocol is designed to find the optimal pre-incubation time with this compound to inhibit the activation of the NF-κB pathway.

  • Cell Seeding: Plate cells that are responsive to an NF-κB activator (e.g., microglia or macrophages).

  • Compound Pre-incubation: Treat the cells with this compound for various durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) before stimulation.

  • Stimulation: After the pre-incubation, stimulate the cells with an NF-κB activator (e.g., LPS) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Western Blot: Lyse the cells and perform a Western blot as described in Protocol 1, using an antibody against the phosphorylated form of an NF-κB subunit (e.g., phospho-p65). Re-probe for total p65 as a control.

  • Analysis: Determine the incubation time that results in the maximal inhibition of p65 phosphorylation.

Visualizations

TPT260_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory\nStimulus (LPS)->TLR4 IKK IKK TLR4->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory\nGene Expression translocates to nucleus and activates TPT-260 TPT-260 Retromer Retromer TPT-260->Retromer stabilizes Retromer->IKK inhibits (indirectly)

Caption: this compound signaling pathway.

Optimization_Workflow start Start: Define Cell Type & Endpoint dose_response 1. Dose-Response Experiment (Determine optimal concentration) start->dose_response time_course 2. Time-Course Experiment (Using optimal concentration) dose_response->time_course viability 3. Cell Viability Assay (Confirm no toxicity at optimal time/dose) time_course->viability endpoint_assay 4. Endpoint Assay (e.g., Western Blot, ELISA, Imaging) viability->endpoint_assay analysis 5. Data Analysis endpoint_assay->analysis results Optimal Incubation Time Determined analysis->results troubleshoot Suboptimal Results? Troubleshoot & Re-optimize analysis->troubleshoot troubleshoot->dose_response adjust concentration or time

Caption: Experimental workflow for optimizing incubation time.

References

TPT-260 Dihydrochloride interference with fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of TPT-260 Dihydrochloride in fluorescence-based assays. Researchers, scientists, and drug development professionals can use this information to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a semi-synthetic analog of camptothecin. It functions as a topoisomerase I (Top1) inhibitor. By binding to the Top1-DNA complex, TPT-260 prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells.

Q2: Can this compound interfere with fluorescence assays?

Yes, this compound is an inherently fluorescent molecule. This intrinsic fluorescence can lead to spectral overlap with other fluorophores used in an assay, potentially causing background noise and inaccurate readings.

Q3: What are the excitation and emission wavelengths of this compound?

The fluorescence of this compound is pH-dependent. The active lactone form is more fluorescent than the inactive carboxylate form.

Form pH Excitation Max (nm) Emission Max (nm)
LactoneAcidic~380~520-530
CarboxylateNeutral/Alkaline~410-430~450-470

Q4: How can I minimize interference from this compound's intrinsic fluorescence?

To minimize interference, consider the following strategies:

  • Spectral Unmixing: Use appropriate software and controls to computationally separate the fluorescence signal of TPT-260 from your experimental fluorophore.

  • Fluorophore Selection: Choose fluorophores with excitation and emission spectra that do not significantly overlap with those of TPT-260. Dyes with longer emission wavelengths (in the red or far-red spectrum) are often good choices.

  • Control Experiments: Always include control samples containing only this compound to quantify its background fluorescence.

  • Wash Steps: If your assay protocol allows, include thorough wash steps to remove any unbound TPT-260 before measurement.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background fluorescence in all wells, including controls. Intrinsic fluorescence of this compound.1. Confirm the excitation and emission wavelengths of TPT-260 under your experimental pH. 2. Subtract the fluorescence of a "TPT-260 only" control from all experimental readings. 3. Optimize the concentration of TPT-260 to the lowest effective dose.
Inconsistent or non-reproducible fluorescence readings. pH-dependent fluorescence of TPT-260.1. Ensure consistent pH across all samples and buffers. 2. Use a well-buffered solution to maintain a stable pH throughout the experiment.
Apparent quenching or enhancement of the experimental fluorophore's signal. Förster Resonance Energy Transfer (FRET) or other quenching effects between TPT-260 and the assay fluorophore.1. Evaluate the spectral overlap between TPT-260 and your chosen fluorophore. 2. Select a fluorophore with minimal spectral overlap. 3. Perform control experiments to characterize any potential FRET or quenching interactions.

Experimental Protocols

Protocol 1: Determining the Emission Spectrum of this compound

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution to the desired experimental concentration in a relevant buffer (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.0).

  • Use a fluorescence spectrophotometer to measure the emission spectrum.

  • Set the excitation wavelength to 380 nm (for acidic conditions) or 420 nm (for neutral/alkaline conditions).

  • Scan the emission from 400 nm to 700 nm.

  • Record the wavelength of maximum emission intensity.

Visualizations

TPT260_Mechanism_of_Action TPT260 TPT-260 Stabilized_Complex Stabilized TPT-260-Top1-DNA Covalent Complex TPT260->Stabilized_Complex Binds to Top1_DNA Topoisomerase I-DNA Complex Top1_DNA->Stabilized_Complex Collision Collision Stabilized_Complex->Collision Replication_Fork Advancing Replication Fork Replication_Fork->Collision DSB Double-Strand Breaks Collision->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start High Background Fluorescence Observed Check_Controls Are 'TPT-260 Only' Controls Also High? Start->Check_Controls Yes_High Yes Check_Controls->Yes_High Yes No_Not_High No Check_Controls->No_Not_High No Intrinsic_Fluorescence Likely Intrinsic Fluorescence of TPT-260 Yes_High->Intrinsic_Fluorescence Contamination Potential Contamination or Other Assay Issue No_Not_High->Contamination Subtract_Background Subtract 'TPT-260 Only' Control Signal Intrinsic_Fluorescence->Subtract_Background Optimize_Concentration Optimize (Lower) TPT-260 Concentration Subtract_Background->Optimize_Concentration Change_Fluorophore Select Fluorophore with No Spectral Overlap Optimize_Concentration->Change_Fluorophore End Problem Resolved Change_Fluorophore->End

Caption: Troubleshooting workflow for high background fluorescence.

Validation & Comparative

TPT-260 Dihydrochloride vs. JQ1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic and cellular trafficking modulators, TPT-260 Dihydrochloride and JQ1 represent two distinct classes of small molecules with significant therapeutic potential. While both compounds have demonstrated anti-inflammatory properties, they operate through fundamentally different mechanisms. This guide provides a detailed comparison of this compound and the well-characterized BET inhibitor JQ1, offering researchers and drug development professionals a comprehensive overview of their respective modes of action, supported by experimental data and detailed protocols.

Overview of this compound and JQ1

This compound is a thiophene (B33073) thiourea (B124793) derivative that functions as a pharmacological chaperone, stabilizing the retromer complex. The retromer is a crucial component of the cellular machinery responsible for recycling transmembrane proteins from endosomes to the trans-Golgi network and the cell surface. By enhancing retromer stability, TPT-260 influences cellular trafficking and has been shown to exert anti-inflammatory effects, notably by inhibiting the NF-κB signaling pathway. Its therapeutic potential is being explored in neurodegenerative diseases and ischemic stroke.[1][2][3][4]

JQ1 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[5] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to specific gene promoters. JQ1 competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and thereby suppressing the transcription of target genes, including the oncogene MYC and various pro-inflammatory cytokines.[5][6][7][8] Its anti-cancer and anti-inflammatory activities are well-documented.

Mechanism of Action: A Tale of Two Pathways

The primary distinction between TPT-260 and JQ1 lies in their molecular targets and initial mechanisms of action.

This compound: Stabilizing the Retromer Complex

TPT-260's mechanism does not involve direct interaction with epigenetic readers. Instead, it binds to and stabilizes the retromer complex, a key regulator of endosomal protein sorting.[9][10][11] This stabilization has downstream consequences on various signaling pathways. Notably, in the context of inflammation, TPT-260 has been shown to inhibit the activation of the NF-κB pathway.[1][2][3] This is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines like IL-1β and TNF-α.[1][2][3]

TPT260_Mechanism cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPT-260 TPT-260 Retromer Complex Retromer Complex TPT-260->Retromer Complex Stabilizes IKK IKK Retromer Complex->IKK Inhibits (Indirectly) IκB-NF-κB IκB-NF-κB Complex IKK->IκB-NF-κB Phosphorylates IκB IκB IκB NF-κB (p65/p50) NF-κB (p65/p50) NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc Translocation IκB-NF-κB->NF-κB (p65/p50) IκB Degradation, NF-κB Release Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Activates DNA DNA NF-κB_nuc->DNA Binds to κB sites Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (IL-1β, TNF-α) DNA->Pro-inflammatory Genes Initiates

Caption: TPT-260 signaling pathway.

JQ1: Direct Inhibition of BET Proteins

JQ1 acts as a competitive inhibitor of BET proteins, primarily BRD4.[5] By occupying the acetyl-lysine binding pockets of BRD4's bromodomains, JQ1 displaces BRD4 from acetylated histones at gene promoters and enhancers.[6][7] This leads to a reduction in the transcription of BRD4-dependent genes. A key target of JQ1 is the MYC oncogene, making it a promising anti-cancer agent.[12][13][14] In the context of inflammation, JQ1 also suppresses the expression of pro-inflammatory genes by preventing BRD4 from associating with their regulatory elements.[6][7][8] JQ1's effect on the NF-κB pathway is mediated through the disruption of the interaction between BRD4 and acetylated RelA (p65), a subunit of NF-κB, thereby inhibiting its transcriptional activity.[5][6]

JQ1_Mechanism cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JQ1_cyto JQ1 JQ1_nuc JQ1 JQ1_cyto->JQ1_nuc BRD4 BRD4 JQ1_nuc->BRD4 Inhibits Binding to Acetylated Lysine Chromatin Chromatin Ac Ac Ac->BRD4 Binds to P-TEFb P-TEFb BRD4->P-TEFb Recruits RNA Pol II RNA Pol II P-TEFb->RNA Pol II Activates Gene Transcription Transcription of Target Genes (MYC, Pro-inflammatory) RNA Pol II->Gene Transcription

Caption: JQ1 signaling pathway.

Comparative Performance Data

Table 1: Quantitative Data for this compound
ParameterAssayCell Line / ModelResultReference
Retromer Stabilization Thermal Shift AssayPurified Retromer ComplexStabilizes retromer complex[9][11]
Anti-inflammatory Effect Ischemic Stroke Model (MCAO)MiceSignificantly reduced brain infarct area and improved neurological function[1][2][3]
LPS-induced M1 microgliaPrimary murine microgliaSuppressed expression of IL-1β and TNF-α[1][2][3]
Neuroprotection Alzheimer's Disease ModelhiPSC-derived neuronsReduced Aβ40 and Aβ42 levels and decreased TAU phosphorylation[4]
Table 2: Quantitative Data for JQ1
ParameterAssayCell Line / ModelIC50 / ResultReference
BRD4 Inhibition AlphaScreenPurified BRD4(1)~77 nM[15]
Anti-proliferative Activity Cell Viability AssayOral Squamous Carcinoma (Cal27)Dose-dependent inhibition[16]
Pancreatic Ductal AdenocarcinomaDose-dependent decrease in viability[17]
Merkel Cell CarcinomaIC50 ~800 nM[13]
Anti-inflammatory Effect LPS-induced cytokine productionMurine MacrophagesSignificant reduction of IL-6, MCP-1, TNF-α[7]
Endotoxemic miceReduced serum IL-6 and TNF-α[7]
In Vivo Efficacy Pancreatic Cancer XenograftMiceSignificant tumor growth inhibition[17]
Thyroid Tumor ModelMiceMarkedly inhibited tumor growth and prolonged survival[14]
Triple Negative Breast CancerMiceSignificant reduction in tumor volume and weight[18]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols for assessing the activities of TPT-260 and JQ1.

Experimental Workflow: Assessing TPT-260 Activity

TPT260_Workflow cluster_workflow TPT-260 Experimental Workflow Start Start Retromer Assay Retromer Stabilization Assay (e.g., Thermal Shift Assay) Start->Retromer Assay Cell Culture Cell Culture (e.g., Primary Microglia) Start->Cell Culture LPS Treatment Induce Inflammation (e.g., LPS Treatment) Cell Culture->LPS Treatment TPT260 Treatment Treat with TPT-260 LPS Treatment->TPT260 Treatment NFkB Assay NF-κB Translocation Assay (Immunofluorescence) TPT260 Treatment->NFkB Assay Cytokine Assay Cytokine Measurement (ELISA or qPCR) TPT260 Treatment->Cytokine Assay Data Analysis Data Analysis NFkB Assay->Data Analysis Cytokine Assay->Data Analysis

Caption: TPT-260 experimental workflow.

Protocol 1: NF-κB Nuclear Translocation Assay (Immunofluorescence) [19][20][21]

  • Cell Culture and Treatment: Plate primary microglia or a suitable cell line on coverslips in a 24-well plate.

  • Induction of Inflammation: Stimulate cells with an inflammatory agent (e.g., 100 ng/mL LPS for 3 hours).

  • TPT-260 Treatment: Co-treat or pre-treat cells with varying concentrations of this compound.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Block with 5% BSA and incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.

Protocol 2: Retromer Stabilization Assay (Differential Scanning Fluorimetry - DSF) [11]

  • Protein Preparation: Purify the retromer core complex (Vps26, Vps29, Vps35).

  • Assay Setup: In a 96-well plate, mix the purified retromer complex with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of this compound.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.

  • Data Acquisition: Monitor the fluorescence intensity as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

  • Data Analysis: Determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of TPT-260 indicates stabilization of the retromer complex.

Experimental Workflow: Assessing JQ1 Activity

JQ1_Workflow cluster_workflow JQ1 Experimental Workflow Start Start BRD4 Assay BRD4 Inhibition Assay (e.g., AlphaScreen) Start->BRD4 Assay Cell Culture Cell Culture (e.g., Cancer Cell Line) Start->Cell Culture JQ1 Treatment Treat with JQ1 Cell Culture->JQ1 Treatment Viability Assay Cell Viability Assay (e.g., MTT, CCK-8) JQ1 Treatment->Viability Assay Gene Expression Gene Expression Analysis (qPCR or RNA-seq) JQ1 Treatment->Gene Expression ChIP Chromatin Immunoprecipitation (ChIP-qPCR) JQ1 Treatment->ChIP Data Analysis Data Analysis Viability Assay->Data Analysis Gene Expression->Data Analysis ChIP->Data Analysis

Caption: JQ1 experimental workflow.

Protocol 3: BRD4 Inhibition Assay (AlphaScreen) [15]

  • Reagents: Use recombinant BRD4 bromodomain, a biotinylated histone H4 peptide acetylated at lysine 5, 8, 12, and 16, streptavidin-coated donor beads, and anti-GST acceptor beads.

  • Assay Setup: In a 384-well plate, incubate BRD4 with the biotinylated histone peptide in the presence of varying concentrations of JQ1.

  • Bead Addition: Add the donor and acceptor beads.

  • Incubation: Incubate in the dark to allow for bead-protein-peptide complex formation.

  • Detection: Read the plate on an AlphaScreen-capable reader. Proximity of the beads due to BRD4-histone interaction results in a luminescent signal.

  • Data Analysis: Plot the signal intensity against the JQ1 concentration to determine the IC50 value.

Protocol 4: Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy [7][14]

  • Cell Treatment and Crosslinking: Treat cells with JQ1 or vehicle control. Crosslink protein-DNA complexes with formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 to pull down BRD4-bound chromatin fragments.

  • DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.

  • Quantitative PCR (qPCR): Use primers specific for the promoter or enhancer regions of target genes (e.g., MYC) to quantify the amount of enriched DNA.

  • Data Analysis: Compare the amount of enriched DNA in JQ1-treated samples to control samples to determine the effect of JQ1 on BRD4 occupancy at specific genomic loci.

Conclusion

This compound and JQ1 are valuable research tools with distinct mechanisms of action. TPT-260 operates by stabilizing the retromer complex, thereby modulating cellular trafficking and downstream signaling pathways like NF-κB. In contrast, JQ1 is a direct epigenetic modulator that inhibits BET proteins, leading to transcriptional repression of key oncogenes and inflammatory genes.

The choice between these two compounds will depend on the specific biological question and the pathway of interest. For studies focused on endosomal trafficking and its role in disease, TPT-260 is the more relevant tool. For research centered on epigenetic regulation of transcription and the role of BET proteins in cancer and inflammation, JQ1 remains the gold standard. While both can impact the NF-κB pathway, they do so through different upstream mechanisms, offering researchers complementary approaches to dissecting inflammatory signaling. This guide provides a foundational understanding to aid in the selection and application of these powerful small molecules in a research setting.

References

A Comparative Analysis of TPT-260 Dihydrochloride and Other Retromer Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The retromer complex, a crucial component of the cellular machinery for protein trafficking, has emerged as a significant therapeutic target for a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] Dysfunctional retromer activity leads to the misrouting of essential proteins, contributing to the pathological hallmarks of these conditions.[3][4] Small molecule stabilizers of the retromer complex offer a promising strategy to restore its function and mitigate disease progression. This guide provides a comparative analysis of TPT-260 Dihydrochloride (also known as R55), a well-characterized retromer stabilizer, and other notable alternatives, supported by experimental data.

Overview of Retromer Stabilizers

The primary strategy for pharmacological stabilization of the retromer complex involves enhancing the interaction between its core protein subunits, primarily Vps35, Vps29, and Vps26.[3] By strengthening these interactions, small molecule chaperones can increase the overall stability and cellular levels of the retromer complex, thereby enhancing its cargo trafficking functions.[3]

This compound (R55) is a thiophene (B33073) thiourea (B124793) derivative that acts as a pharmacological chaperone, binding to the interface of the Vps35 and Vps29 subunits to stabilize the retromer complex.[3] This stabilization has been shown to increase the cellular levels of retromer proteins, such as Vps35 and Vps26, and promote the trafficking of cargo proteins like the amyloid precursor protein (APP) away from pathogenic processing pathways.[3][5]

TPT-172 (R33) is a structural analog of TPT-260.[6] While both compounds share a similar mechanism of action, studies have indicated potential differences in their efficacy in different experimental systems.

Compound 2a represents a distinct chemical class of retromer stabilizers, the bis-guanylhydrazones.[7] Developed from the structural scaffold of R55, compound 2a also targets the Vps35-Vps29 interface and has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases.[8][9]

Quantitative Performance Comparison

The following tables summarize the quantitative data on the performance of this compound and other retromer stabilizers from various studies.

Compound Assay Metric Value Model System Reference
TPT-260 (R55)Thermal Shift AssayΔTm+10 °CPurified retromer complex[3]
TPT-260 (R55)Western BlotVps35 protein increase~80%Cultured hippocampal neurons[3]
TPT-260 (R55)Western BlotVps26 protein increase~50%Cultured hippocampal neurons[3]
TPT-172 (R33)Aβ ReductionAβ40 & Aβ42 levelsGreater reduction than R55Human iPSC-derived neurons[6]
Compound 2aWestern BlotVps35 protein increase~1.5 to 2.5-foldMouse brain (in vivo)[8]
Compound 2aWestern BlotVps26 protein increaseSignificant increaseMouse spinal cord (in vivo)[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

Retromer_Signaling_Pathway cluster_endosome Early Endosome cluster_golgi Trans-Golgi Network cluster_lysosome Lysosome APP APP BACE1 BACE1 APP->BACE1 Pathogenic Processing Retromer Retromer Complex (Vps35, Vps29, Vps26) APP->Retromer Lysosome Lysosomal Degradation BACE1->Lysosome Aβ Production Golgi TGN Retromer->Golgi Retrograde Trafficking Cargo Other Cargo Cargo->Retromer Stabilizer Retromer Stabilizer (TPT-260, etc.) Stabilizer->Retromer Stabilizes

Caption: Retromer-mediated trafficking pathway and the action of stabilizers.

Experimental_Workflow cluster_stabilization 1. Retromer Stabilization Assay cluster_cellular 2. Cellular Assays cluster_invivo 3. In Vivo Studies A1 Purified Retromer Complex A2 Add Stabilizer (e.g., TPT-260) A1->A2 A3 Thermal Shift Assay (DSF) A2->A3 A4 Measure ΔTm A3->A4 B1 Treat Neuronal Cultures with Stabilizer B2 Western Blot (Vps35, Vps26 levels) B1->B2 B3 Immunofluorescence (APP/EEA1 colocalization) B1->B3 B4 ELISA (Aβ40/42 levels) B1->B4 C1 Administer Stabilizer to Animal Model (e.g., mouse) C2 Behavioral Tests C1->C2 C3 Immunohistochemistry (Retromer protein levels) C1->C3 C4 Biochemical Analysis (e.g., Aβ levels) C1->C4

Caption: General experimental workflow for evaluating retromer stabilizers.

Experimental Protocols

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the change in the thermal denaturation temperature (Tm) of the retromer complex upon binding of a stabilizer.[10] An increase in Tm (ΔTm) indicates stabilization.[10]

Materials:

  • Purified recombinant retromer complex (Vps35, Vps29, Vps26)

  • This compound or other stabilizers

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument with melt curve capabilities

Procedure:

  • Prepare a master mix containing the purified retromer complex (final concentration ~2-5 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

  • Aliquot the master mix into PCR plate wells.

  • Add the retromer stabilizer to the designated wells at various concentrations. Include a vehicle control (e.g., DMSO).

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C at a rate of 1°C/minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • The Tm is the temperature at the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve.[11]

  • Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of the stabilizer-treated sample.[12]

Western Blot for Retromer Protein Levels

This protocol is used to quantify the levels of retromer proteins (e.g., Vps35, Vps26) in cultured cells following treatment with a stabilizer.[13]

Materials:

  • Cultured neuronal cells

  • Retromer stabilizer (e.g., TPT-260)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Vps35, anti-Vps26, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Plate neuronal cells and treat with the retromer stabilizer or vehicle for a specified time (e.g., 48 hours).[3]

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL detection reagent.

  • Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the levels of retromer proteins to a loading control like β-actin.

Immunofluorescence for APP and EEA1 Colocalization

This method is used to visualize the subcellular localization of APP and the early endosome marker EEA1 in neurons to assess the effect of retromer stabilizers on APP trafficking.[14]

Materials:

  • Cultured neuronal cells on coverslips

  • Retromer stabilizer (e.g., TPT-260)

  • 4% paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% donkey serum in PBS)

  • Primary antibodies (e.g., anti-APP, anti-EEA1)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Treat cultured neurons on coverslips with the retromer stabilizer or vehicle.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash the cells with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Stain the nuclei with DAPI.

  • Wash the cells and mount the coverslips onto microscope slides.

  • Acquire images using a confocal microscope and analyze the colocalization between APP and EEA1 signals.

ELISA for Aβ Quantification

This assay is used to measure the levels of secreted amyloid-beta (Aβ40 and Aβ42) in the culture medium of neuronal cells.[1][15]

Materials:

  • Conditioned culture medium from neuronal cells

  • Aβ40 and Aβ42 ELISA kits

  • Microplate reader

Procedure:

  • Treat neuronal cultures with the retromer stabilizer or vehicle for a specified duration (e.g., 72 hours).[6]

  • Collect the conditioned medium and centrifuge to remove any cellular debris.

  • Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to antibody-coated microplate wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.

Conclusion

This compound is a potent retromer stabilizer that has been demonstrated to enhance the stability and function of the retromer complex in vitro and in cellular models. Comparative data suggests that its analog, TPT-172 (R33), may have greater efficacy in reducing Aβ levels in human neurons. Furthermore, a newer class of retromer stabilizers, the bis-guanylhydrazones, exemplified by compound 2a, shows significant promise with demonstrated in vivo efficacy in animal models of neurodegenerative diseases. The choice of a specific retromer stabilizer for research or therapeutic development will depend on the specific application and desired outcome. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other emerging retromer-stabilizing compounds.

References

Replicating TPT-260 Dihydrochloride Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on TPT-260 Dihydrochloride and its potential therapeutic applications. It offers a comparative analysis with alternative compounds, detailed experimental protocols for key studies, and visualizations of the underlying biological pathways.

This compound has emerged as a promising therapeutic candidate, primarily investigated for its neuroprotective and anti-inflammatory properties in the context of ischemic stroke. Furthermore, its mechanism of action as a chaperone for the retromer complex has garnered interest in the field of Alzheimer's disease research. This guide aims to equip researchers with the necessary information to understand, replicate, and build upon the existing body of work surrounding this compound.

Comparative Efficacy in Ischemic Stroke

TPT-260 has been evaluated in preclinical models of ischemic stroke, demonstrating significant efficacy in reducing brain damage and inflammation. To provide a comprehensive perspective, this section compares the reported efficacy of TPT-260 with two other neuroprotective agents, Minocycline and Edaravone, which have also been studied in similar models.

It is crucial to note that the following data is compiled from different studies and direct head-to-head comparisons were not performed in the same experimental setting. Variations in animal strains, experimental protocols, and outcome measures should be considered when interpreting these results.

CompoundAnimal ModelKey Efficacy MetricReported OutcomeCitation
This compound Mouse (MCAO)Infarct Volume ReductionSignificantly reduced[1]
Neurological Deficit (Bederson score)Significantly improved[1]
Pro-inflammatory Cytokines (IL-1β, TNF-α)Significantly reduced[1]
Minocycline Rat (thromboembolic FCI)Infarct Volume ReductionSignificant reduction[2]
Neurological Deficit (NIHSS in humans)Significant improvement at day 90[3]
Pro-inflammatory Cytokine (TNF-α)Reduced[2]
Edaravone Human (AIS)Functional Outcome (mRS ≤ 1 at 90 days)Significantly improved vs. placebo[4]
Neurological Deficit (NIHSS change at 30 days)Significant improvement[4]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Significantly lower levels[5]

Mechanism of Action in Neuroinflammation

The primary mechanism of action attributed to TPT-260 in the context of ischemic stroke is the inhibition of the pro-inflammatory NF-κB signaling pathway in microglia.[1][6] This pathway is a key regulator of the inflammatory response, and its suppression leads to a reduction in the production of detrimental pro-inflammatory cytokines.

TPT260_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKKβ IKKβ TLR4->IKKβ activates IκBα IκBα IKKβ->IκBα phosphorylates NFκB_complex NF-κB Complex (p65/IκBα) p65 p65 p65_nucleus p65 p65->p65_nucleus translocates NFκB_complex->p65 releases TPT260 TPT-260 TPT260->IKKβ inhibits DNA DNA p65_nucleus->DNA binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes initiates

Figure 1: TPT-260 inhibits the NF-κB signaling pathway.

Role in Alzheimer's Disease

TPT-260's function as a pharmacological chaperone of the retromer complex is central to its potential therapeutic role in Alzheimer's disease.[1][7] The retromer complex is crucial for the proper trafficking of proteins within the cell, including the amyloid precursor protein (APP).[6][8] Dysfunction of the retromer has been linked to increased production of the amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease.[6]

Studies have shown that by enhancing retromer function, TPT-260 can reduce the levels of secreted Aβ peptides (Aβ1-40 and Aβ1-42) and decrease the phosphorylation of tau protein, another key pathological feature of Alzheimer's disease.[7]

TPT260_AD_Mechanism cluster_protein_processing Amyloid Precursor Protein (APP) Processing cluster_retromer Retromer Complex Function APP APP Amyloidogenic Amyloidogenic Pathway (β- & γ-secretase) APP->Amyloidogenic NonAmyloidogenic Non-Amyloidogenic Pathway (α-secretase) APP->NonAmyloidogenic Abeta Amyloid-beta (Aβ) Peptide Amyloidogenic->Abeta sAPPalpha sAPPα (Neuroprotective) NonAmyloidogenic->sAPPalpha Retromer Retromer Complex Retromer->Amyloidogenic Inhibits Retromer->NonAmyloidogenic Promotes TPT260 TPT-260 TPT260->Retromer Enhances

Figure 2: TPT-260's role in APP processing via retromer enhancement.

Experimental Protocols

To facilitate the replication of published findings, this section provides detailed methodologies for key experiments.

Middle Cerebral Artery Occlusion (MCAO) Mouse Model

The MCAO model is a widely used surgical procedure to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.[8]

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments (forceps, scissors, vessel clips)

  • 6-0 nylon monofilament with a rounded tip

  • Sutures

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the mouse and place it in a supine position.

  • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA stump.

  • Introduce the nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

Measurement of Infarct Volume by TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in living cells to a red formazan (B1609692) product. Infarcted tissue, with compromised mitochondrial function, remains unstained (white).

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix for slicing

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Euthanize the animal at the desired time point post-MCAO.

  • Harvest the brain and chill it briefly for easier slicing.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes, protected from light.

  • Fix the stained slices in 10% formalin.

  • Acquire digital images of the slices.

  • Using image analysis software, measure the area of the entire hemisphere and the infarcted (white) area for each slice.

  • Calculate the infarct volume by summing the infarcted area of each slice and multiplying by the slice thickness. Corrections for brain edema may be necessary.

ELISA for Pro-inflammatory Cytokines (IL-1β and TNF-α)

Enzyme-linked immunosorbent assay (ELISA) is a quantitative method to measure the concentration of specific proteins, such as cytokines, in a sample.

Materials:

  • ELISA kits for mouse IL-1β and TNF-α

  • Brain tissue homogenates

  • Microplate reader

Procedure:

  • Homogenize brain tissue samples in lysis buffer and centrifuge to collect the supernatant.

  • Follow the specific instructions provided with the commercial ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating to allow the cytokine to bind to the antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme.

    • Adding a substrate that reacts with the enzyme to produce a color change.

  • Measure the absorbance of each well using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Immunofluorescence for NF-κB p65 Nuclear Translocation

Immunofluorescence is a technique used to visualize the subcellular localization of a specific protein using fluorescently labeled antibodies.[6]

Materials:

  • Primary microglia cell cultures

  • Lipopolysaccharide (LPS) for stimulation

  • TPT-260 or other test compounds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Culture primary microglia on coverslips.

  • Pre-treat the cells with TPT-260 or vehicle control.

  • Stimulate the cells with LPS to induce NF-κB activation.

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding.

  • Incubate with the primary antibody against NF-κB p65.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Experimental_Workflow MCAO MCAO Surgery in Mice Treatment Administer TPT-260 or Alternative MCAO->Treatment Behavioral Neurological Assessment Treatment->Behavioral Sacrifice Euthanasia and Brain Harvest Behavioral->Sacrifice TTC TTC Staining for Infarct Volume Sacrifice->TTC Biochem Biochemical Analysis (ELISA, IF) Sacrifice->Biochem Data Data Analysis and Comparison TTC->Data Biochem->Data

Figure 3: General experimental workflow for preclinical stroke studies.

References

TPT-260 Dihydrochloride: A Retromer Chaperone, Not a BET Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the specificity of TPT-260 Dihydrochloride reveal that it does not function as a Bromodomain and Extra-Terminal (BET) bromodomain inhibitor. Instead, scientific literature identifies TPT-260 as a small molecule chaperone of the retromer complex, a crucial component in intracellular protein trafficking.[1][2][3][4] Its therapeutic effects are primarily attributed to its role in suppressing neuroinflammation and reducing neuronal injury, particularly in the context of ischemic stroke and neurodegenerative diseases like Alzheimer's.[1][2][3][5]

The mechanism of action for TPT-260 involves the inhibition of pro-inflammatory pathways by suppressing NF-κB nuclear translocation and attenuating the expression of inflammatory cytokines such as IL-1β and TNF-α.[1][2] Furthermore, it has been shown to inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome, leading to a decrease in the release of mature IL-1β.[1][2] These actions collectively contribute to its neuroprotective properties.

Given that this compound's mode of action is centered on the retromer complex and not on the inhibition of BET bromodomains, a direct comparison with BET inhibitors would be scientifically inaccurate and misleading for researchers, scientists, and drug development professionals.

Therefore, a more pertinent and valuable comparison guide would assess this compound against other molecules that modulate the retromer complex or are being investigated for similar therapeutic applications in neuroinflammatory and neurodegenerative disorders. At present, publicly available data for a direct quantitative comparison with other retromer modulators is limited.

Understanding the BET Bromodomain Family

For the intended audience of researchers and drug development professionals, it is crucial to distinguish the targets of TPT-260 from the well-established role of BET bromodomains. The BET family of proteins, consisting of BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins.[6][7][8][9] This recognition is a key step in the transcriptional activation of genes involved in cell proliferation, inflammation, and cancer.[6][10]

BET inhibitors, such as the well-characterized compound JQ1, function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and downregulating the expression of target genes, including oncogenes like c-Myc.[10][11][12]

Signaling Pathway of BET Bromodomain Inhibition

The diagram below illustrates the general mechanism of action for BET inhibitors in downregulating gene transcription.

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones BET BET Protein (BRD2/3/4) Histone->BET Binds to TF Transcription Factors BET->TF Recruits PolII RNA Pol II TF->PolII Activates Gene Target Gene (e.g., c-Myc) PolII->Gene Transcribes mRNA mRNA Gene->mRNA Transcription Protein Oncogenic Proteins mRNA->Protein Translation BET_Inhibitor BET Inhibitor (e.g., JQ1) BET_Inhibitor->BET Inhibits Binding

BET Inhibition Signaling Pathway

References

Assessing the Long-Term In Vivo Efficacy of TPT-260 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TPT-260 Dihydrochloride and alternative neuroprotective agents—Minocycline (B592863) and Edaravone—for their long-term efficacy in in vivo models of ischemic stroke. The objective is to offer a comprehensive overview of their performance, supported by experimental data, to inform future research and drug development in neuroprotection.

Executive Summary

This compound, a small molecule chaperone of the retromer complex, has demonstrated significant neuroprotective effects in an acute model of ischemic stroke by inhibiting the TLR4-IKKβ-NF-κB signaling pathway and reducing neuroinflammation.[1][2] However, to date, there is a notable absence of published studies evaluating the long-term in vivo efficacy of this compound. In contrast, Minocycline and Edaravone, two alternative therapeutic agents, have been investigated in chronic stroke models, showing promising long-term neuroprotective and functional benefits. This guide summarizes the available data for these compounds, highlighting the need for further long-term investigation into this compound to fully assess its therapeutic potential.

Comparative Data on Long-Term Efficacy

The following tables summarize the available quantitative data from long-term in vivo studies of Minocycline and Edaravone in animal models of ischemic stroke. No long-term in vivo data for this compound is currently available.

Table 1: Long-Term Efficacy of Minocycline in Rodent Stroke Models

ParameterAnimal ModelTreatment ProtocolTimepointKey FindingsReference
Survival RateRat MCAO Model50 mg/kg/day IP for 14 days28 daysSignificantly improved survival rate compared to control and short-term (5-day) treatment.[3]
Infarct VolumeRat MCAO Model50 mg/kg/day IP for 14 days28 daysSignificantly lower infarct volume compared to control and short-term treatment.[3]
Brain Water ContentRat MCAO Model50 mg/kg/day IP for 14 days28 daysSignificantly lower brain water content in the long-term treatment group.[3]
Neurological Score (Longa score)Rat MCAO Model50 mg/kg/day IP for 14 days28 daysLower (better) neurological score in the long-term treatment group.[3]
Neurological Severity Scores (NSS)Rodent MCAO Models (Systematic Review)VariousN/ASignificantly improved NSS in Minocycline-treated groups.[4]
Infarct VolumeRodent MCAO Models (Systematic Review)VariousN/ASignificantly reduced infarct volume in Minocycline-treated groups.[4]
Hemorrhage FrequencyMouse Model of Cerebral Amyloid AngiopathyChronic treatment for 8 weeks8 weeksReduced frequency of microhemorrhages.

Table 2: Long-Term Efficacy of Edaravone in Rodent Stroke Models

ParameterAnimal ModelTreatment ProtocolTimepointKey FindingsReference
Functional OutcomeAnimal Models of Focal Ischemia (Systematic Review)VariousN/AImproved functional outcome by 30.3%.[5][6][7]
Structural OutcomeAnimal Models of Focal Ischemia (Systematic Review)VariousN/AImproved structural outcome by 25.5%.[5][6][7]
Vital Signs, Sensorimotor Functions, Spatial CognitionRat MCAO ModelCombination with borneolLong-termImproved elemental vital signs, sensorimotor functions, and spatial cognition.[8]

Signaling Pathways and Mechanisms of Action

This compound

This compound acts as a chaperone for the retromer complex, which is crucial for recycling and trafficking of membrane protein receptors.[1][2] In the context of ischemic stroke, its neuroprotective effect is attributed to the inhibition of the pro-inflammatory NF-κB signaling pathway. It has been shown to suppress the upregulation of Toll-like receptor 4 (TLR4) and the subsequent phosphorylation of IKKβ and p65, leading to a reduction in the nuclear translocation of NF-κB.[1] This, in turn, attenuates the expression of downstream pro-inflammatory cytokines such as IL-1β and TNF-α.

TPT260_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKKβ TLR4->IKK NFkB_p65_I_B NF-κB (p65)/IκB IKK->NFkB_p65_I_B Phosphorylates IκB p65 p65 NFkB_p65_I_B->p65 Releases p65 p65_n p65 p65->p65_n Translocates TPT260 TPT-260 TPT260->TLR4 Inhibits TPT260->IKK Inhibits DNA DNA p65_n->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) DNA->Cytokines Transcription LPS LPS LPS->TLR4 Activates

TPT-260 Signaling Pathway

Minocycline

Minocycline, a tetracycline (B611298) antibiotic, exerts neuroprotective effects through multiple mechanisms, including anti-inflammatory, anti-apoptotic, and antioxidant actions. It can cross the blood-brain barrier and inhibit microglial activation, a key component of the neuroinflammatory response following stroke. One of its primary mechanisms involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway in microglia, which in turn reduces the production of pro-inflammatory mediators.

Minocycline_Pathway cluster_extracellular Extracellular cluster_microglia Microglia Stimuli Ischemic Insult p38 p38 MAPK Stimuli->p38 Activates Activation Microglial Activation p38->Activation Cytokines Pro-inflammatory Mediators Activation->Cytokines Release Minocycline Minocycline Minocycline->p38 Inhibits

Minocycline Signaling Pathway

Edaravone

Edaravone is a potent free radical scavenger. Its primary mechanism of action is to mitigate oxidative stress, which is a major contributor to neuronal damage in ischemic stroke. By scavenging reactive oxygen species (ROS), Edaravone protects cell membranes from lipid peroxidation and reduces oxidative damage to DNA and proteins. This antioxidant activity helps to preserve the integrity of the blood-brain barrier and reduce neuronal cell death.

Edaravone_Pathway cluster_process Pathophysiological Process Ischemia Ischemia/ Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Neuronal Damage & Cell Death Oxidative_Stress->Cell_Damage Edaravone Edaravone Edaravone->ROS Scavenges

Edaravone Mechanism of Action

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used in vivo model to simulate ischemic stroke in rodents.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Anesthesia: Anesthesia is induced and maintained with isoflurane.

  • Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery. For transient MCAO, the filament is withdrawn after a defined period (e.g., 2 hours) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Confirmation of Occlusion: Successful occlusion is often confirmed by monitoring cerebral blood flow using laser Doppler flowmetry.

MCAO_Workflow Anesthesia Anesthesia Incision Cervical Incision Anesthesia->Incision Exposure Expose Carotid Arteries (CCA, ECA, ICA) Incision->Exposure Ligation Ligate ECA Exposure->Ligation Insertion Insert Filament into ICA via ECA Ligation->Insertion Occlusion Occlude MCA Origin Insertion->Occlusion Reperfusion Withdraw Filament (Transient MCAO) Occlusion->Reperfusion Closure Suture Incision Occlusion->Closure Permanent MCAO Reperfusion->Closure

MCAO Experimental Workflow

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume

TTC staining is used to visualize and quantify the extent of brain infarction.

  • Tissue Preparation: At the designated endpoint (e.g., 24 hours, 7 days, or 28 days post-MCAO), animals are euthanized, and their brains are rapidly removed.

  • Slicing: The brains are sectioned into coronal slices of a defined thickness (e.g., 2 mm).

  • Staining: The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for a specific duration (e.g., 15-30 minutes).

  • Analysis: Viable tissue stains red due to the reduction of TTC by mitochondrial dehydrogenases, while infarcted tissue remains unstained (white). The infarct area on each slice is measured using image analysis software, and the total infarct volume is calculated.

Neurological Function Assessment

Various scoring systems are used to assess neurological deficits and functional recovery.

  • Bederson Score: A simple scoring system that evaluates forelimb flexion, resistance to lateral push, and circling behavior.

  • Modified Neurological Severity Score (mNSS): A more comprehensive score that assesses motor, sensory, reflex, and balance functions.

  • Longa Score: A 5-point scale that primarily evaluates motor deficits.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the levels of pro-inflammatory cytokines in brain tissue.

  • Tissue Homogenization: Brain tissue from the ischemic hemisphere is homogenized in a lysis buffer containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.

  • ELISA Procedure: The supernatant is added to microplate wells pre-coated with antibodies specific for the cytokine of interest (e.g., TNF-α, IL-1β). A series of antibody incubations and washes are performed, followed by the addition of a substrate that produces a colorimetric signal.

  • Quantification: The intensity of the color is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.[9][10][11]

Conclusion and Future Directions

While this compound shows promise as a neuroprotective agent in the acute phase of ischemic stroke, a significant gap exists in our understanding of its long-term efficacy. In contrast, both Minocycline and Edaravone have demonstrated sustained benefits in chronic in vivo models, improving functional outcomes and reducing neuronal damage.

Future research should prioritize long-term in vivo studies of this compound to comprehensively evaluate its therapeutic potential. Such studies should include extended treatment durations, long-term functional and histological assessments, and direct comparisons with established neuroprotective agents like Minocycline and Edaravone. Elucidating the long-term effects of TPT-260 will be critical in determining its viability as a clinical candidate for the treatment of ischemic stroke.

References

A Comparative Analysis of TPT-260 Dihydrochloride and Other Neuroprotective Agents in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective agent TPT-260 Dihydrochloride with other alternatives, supported by experimental data from preclinical ischemic stroke models. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of these compounds.

Executive Summary

This compound is a small molecule chaperone of the retromer complex that has demonstrated significant neuroprotective effects in animal models of ischemic stroke.[1][2] Its primary mechanism of action involves the attenuation of neuroinflammation by inhibiting the pro-inflammatory M1 polarization of microglia.[1][2] This is achieved through the suppression of the NF-κB signaling pathway.[1] Comparative analysis with other established neuroprotective agents, such as N-butylphthalide (NBP), Edaravone (B1671096), and Citicoline, suggests that TPT-260 holds promise as a therapeutic candidate. While direct head-to-head preclinical studies are limited, this guide synthesizes available data to facilitate a comparative understanding of their efficacy.

Data Presentation: Performance in the Middle Cerebral Artery Occlusion (MCAO) Model

The following tables summarize the quantitative data on the neuroprotective effects of this compound and other selected agents in the widely used MCAO model of ischemic stroke.

Table 1: Effect on Infarct Volume

CompoundAnimal ModelDosageAdministration RouteOcclusion/Reperfusion TimeInfarct Volume Reduction (%) vs. ControlReference
This compound Mouse5 mg/kgIntraperitonealNot SpecifiedSignificant reduction[3]
N-butylphthalide (NBP) Mouse14 mg/kg/dayCaudal Vein45 min / 3 daysSignificant reduction[4]
Edaravone Rat10, 20, 30 mg/kgOralNot Specified / 7 daysDose-dependent reduction[5]
Citicoline RatNot SpecifiedNot SpecifiedNot Specified27.8% (meta-analysis)[6]

Note: Direct comparison is challenging due to variations in experimental protocols across studies.

Table 2: Improvement in Neurological Deficit Scores

CompoundAnimal ModelNeurological ScoreOutcomeReference
This compound MouseBederson ScoreSignificant improvement[3]
N-butylphthalide (NBP) MouseAdhesive removal & balance beam testsSuperior sensorimotor function[4]
Edaravone RatBehavioral dataDose-dependent improvement[5]
Citicoline Animal ModelsNeurological Deficit20.2% improvement (meta-analysis)[6]

Note: Different scoring systems were used across studies, limiting direct comparison.

Table 3: Effect on Pro-inflammatory Cytokines

CompoundAnimal ModelCytokineOutcomeReference
This compound MouseIL-1β, TNF-αSignificant suppression in brain tissue[3]
N-butylphthalide (NBP) Not specifiedNot specifiedAnti-inflammatory effects noted[7]
Edaravone Not specifiedNot specifiedReduces inflammation[8]
Citicoline Not specifiedNot specifiedNot a primary anti-inflammatory agent

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This surgical procedure simulates ischemic stroke by temporarily blocking blood flow to a specific brain region.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature (37°C)

  • Dissecting microscope

  • Surgical instruments (scissors, forceps)

  • 6-0 nylon monofilament with a silicon-coated tip

  • Sutures

Procedure:

  • Anesthetize the mouse using isoflurane. Maintain anesthesia throughout the surgery.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding tissues, avoiding damage to the vagus nerve.

  • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Make a small incision in the ECA and insert the silicon-coated nylon monofilament.

  • Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is often confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.

  • The duration of occlusion is typically 45-60 minutes.

  • After the occlusion period, gently withdraw the filament to allow for reperfusion.

  • Close the incision with sutures and allow the animal to recover.

Neurological Deficit Scoring (Bederson Scale)

This scale is used to assess the severity of neurological deficits following MCAO.

Scoring Criteria:

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Decreased resistance to lateral push (and forelimb flexion).

  • 3: Unidirectional circling.

  • 4: Longitudinal spinning.

  • 5: No spontaneous movement.

The assessment is typically performed at various time points post-MCAO (e.g., 3 hours, 24 hours).[3]

Infarct Volume Measurement (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) is a stain used to differentiate between viable and infarcted brain tissue.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • At a predetermined time point after MCAO (e.g., 24 hours), euthanize the animal and carefully remove the brain.

  • Chill the brain briefly to facilitate slicing.

  • Place the brain in a matrix slicer and cut into 2 mm coronal sections.

  • Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 20-30 minutes in the dark.[9]

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software (e.g., ImageJ) to quantify the area of infarction in each slice.

  • The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Edema correction formulas may be applied.

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific proteins, such as IL-1β and TNF-α, in brain tissue.

Materials:

  • ELISA kits for mouse IL-1β and TNF-α (containing capture antibody, detection antibody, standard, and substrate)

  • Brain tissue homogenate from the ischemic hemisphere

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Microplate reader

Procedure:

  • Dissect the ischemic brain hemisphere and homogenize it in ice-cold lysis buffer.

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant (brain lysate) and determine the total protein concentration (e.g., using a BCA assay).

  • Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

    • Coating a 96-well plate with the capture antibody.

    • Adding the brain lysate samples and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate and adding the biotinylated detection antibody.

    • Incubating to allow the detection antibody to bind to the captured cytokine.

    • Washing the plate and adding streptavidin-horseradish peroxidase (HRP).

    • Incubating to allow the streptavidin-HRP to bind to the detection antibody.

    • Washing the plate and adding a chromogenic substrate (e.g., TMB).

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve. Normalize the cytokine levels to the total protein concentration of the sample.

Mandatory Visualizations

Signaling Pathway of this compound

TPT260_Mechanism cluster_microglia Microglia cluster_intervention Intervention LPS LPS/Nig TLR4 TLR4 LPS->TLR4 IKKbeta IKKβ TLR4->IKKbeta Activates p65 p65 IKKbeta->p65 Phosphorylates NFkB NF-κB p65->NFkB Translocates to Nucleus NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Upregulates Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Upregulates TNFa TNF-α NFkB->TNFa Upregulates M1_Polarization M1 Polarization (Pro-inflammatory) NFkB->M1_Polarization NLRP3->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation TNFa->Neuroinflammation M1_Polarization->Neuroinflammation TPT260 TPT-260 TPT260->IKKbeta Inhibits TPT260->NLRP3 Inhibits

Caption: TPT-260 inhibits neuroinflammation by suppressing the TLR4/IKKβ/NF-κB pathway in microglia.

Experimental Workflow for Neuroprotective Agent Evaluation

Experimental_Workflow cluster_animal_model In Vivo Model cluster_treatment Treatment Groups cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., C57BL/6 Mice) MCAO_Surgery Induce Ischemic Stroke (MCAO Surgery) Animal_Selection->MCAO_Surgery Control Vehicle Control MCAO_Surgery->Control Randomize Animals TPT260_Group TPT-260 Treatment MCAO_Surgery->TPT260_Group Randomize Animals Comparator_Group Comparator Agent (e.g., NBP, Edaravone) MCAO_Surgery->Comparator_Group Randomize Animals Neuro_Scoring Neurological Scoring (e.g., Bederson Scale) Control->Neuro_Scoring Infarct_Volume Infarct Volume Measurement (TTC Staining) Control->Infarct_Volume Cytokine_Analysis Cytokine Analysis (ELISA for IL-1β, TNF-α) Control->Cytokine_Analysis TPT260_Group->Neuro_Scoring TPT260_Group->Infarct_Volume TPT260_Group->Cytokine_Analysis Comparator_Group->Neuro_Scoring Comparator_Group->Infarct_Volume Comparator_Group->Cytokine_Analysis Statistical_Analysis Statistical Comparison of Treatment Groups Neuro_Scoring->Statistical_Analysis Infarct_Volume->Statistical_Analysis Cytokine_Analysis->Statistical_Analysis

References

Safety Operating Guide

Proper Disposal of TPT-260 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of TPT-260 Dihydrochloride (CAS No. 2076-91-7), a thiophene (B33073) thiourea (B124793) derivative also known as R55 and NSC55712. [1][2]

While specific safety data sheets (SDS) for this compound do not indicate it is a hazardous substance, it is crucial to adhere to institutional and local regulations for chemical waste disposal.[3][4] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Disposal Procedures for this compound

The following procedures are based on general guidelines for the disposal of non-hazardous chemical waste in a laboratory setting.[5][6][7][8][9]

1. Waste Identification and Segregation:

  • Hazard Determination: Before disposal, a hazardous waste determination must be performed.[6] Based on available information, this compound is not classified as a hazardous substance.[3][4] However, if it has been mixed with any listed hazardous waste, the entire mixture must be treated as hazardous.[8]

  • Labeling: All waste containers must be clearly labeled as "Non-Hazardous Waste" and include the full chemical name ("this compound") and any other components in the waste stream.[6][8]

  • Segregation: Store waste this compound separately from hazardous waste to prevent cross-contamination.

2. Disposal of Solid this compound:

  • Collection: Collect solid this compound in a disposable, non-leaking container.[6]

  • Disposal: Well-identified, non-hazardous solid chemical waste may be disposed of through your institution's EHS-approved waste stream.[6] Some institutions may permit disposal in the regular trash after neutralization and with EHS approval.[7]

3. Disposal of Liquid Solutions Containing this compound:

  • Aqueous Solutions: Non-hazardous, water-miscible liquid solutions with a pH between 6 and 9.5 may be permissible for sewer disposal.[6] However, written permission from your institution's EHS office is often required for any chemical disposal via the sanitary sewer.[9]

  • Organic Solvents: If this compound is dissolved in a flammable or hazardous solvent, it must be treated as hazardous waste.

  • Collection: Collect liquid waste in a sealed, properly labeled container.

4. Disposal of Empty Containers:

  • Decontamination: Containers that held this compound should be triple-rinsed with a suitable solvent.

  • Disposal of Rinsate: The rinsate from containers of acutely hazardous chemicals must be collected and disposed of as hazardous waste.[8] For non-hazardous substances, consult your EHS office for proper rinsate disposal.

  • Container Disposal: Once "RCRA Empty" (no free-standing liquid remains), deface the label and dispose of the container in the regular trash or as directed by your institution.[5][8]

Quantitative Data Summary

PropertyValueSource
CAS Number 2076-91-7[1][2][10]
Synonyms TPT260, TPT-260, TPT 260, R55, NSC-55712[1]
Molecular Formula C8H14Cl2N4S3[1]
Molecular Weight 333.31 g/mol [1]
Appearance White to off-white solid powder[1]
Purity >97%[2][10]
Storage Temperature -20°C to -80°C[10]

Experimental Protocols

This compound has been utilized in studies investigating its therapeutic potential in ischemic stroke by modulating neuroinflammation.[11][12][13][14] A key mechanism of action is the inhibition of the NF-κB signaling pathway.[11][12][13][14]

Experimental Workflow for Investigating the Anti-Inflammatory Effects of TPT-260 in Microglia:

G cluster_0 Cell Culture and Treatment cluster_1 Analysis Primary Microglia Culture Primary Microglia Culture TPT-260 Pre-treatment TPT-260 Pre-treatment Primary Microglia Culture->TPT-260 Pre-treatment LPS/Nig Treatment LPS/Nig Treatment Western Blot Western Blot LPS/Nig Treatment->Western Blot Protein Expression Immunofluorescence Immunofluorescence LPS/Nig Treatment->Immunofluorescence Protein Localization qRT-PCR qRT-PCR LPS/Nig Treatment->qRT-PCR Gene Expression ELISA ELISA LPS/Nig Treatment->ELISA Cytokine Secretion TPT-260 Pre-treatment->LPS/Nig Treatment G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKKβ IKKβ TLR4->IKKβ Phosphorylates p65 p65 IKKβ->p65 Phosphorylates NF-κB Nuclear Translocation NF-κB Nuclear Translocation p65->NF-κB Nuclear Translocation Induces Pro-inflammatory Cytokines (IL-1β, TNF-α) Pro-inflammatory Cytokines (IL-1β, TNF-α) NF-κB Nuclear Translocation->Pro-inflammatory Cytokines (IL-1β, TNF-α) Increases Expression TPT-260 TPT-260 TPT-260->TLR4 Inhibits

References

Essential Safety and Operational Guide for TPT-260 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of TPT-260 Dihydrochloride, ensuring laboratory safety and procedural accuracy.

This document provides critical safety and logistical information for the handling of this compound (CAS 2076-91-7), a thiophene (B33073) thiourea (B124793) derivative. Adherence to these protocols is essential for minimizing risk and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazard associated with this compound is the risk of serious eye damage. While it is not classified as a skin irritant, proper protective measures should always be employed to prevent accidental exposure.

Summary of Hazards:

Hazard ClassificationDescription
Serious Eye Damage Causes serious eye damage (H318).
Skin Irritation Not classified as a skin irritant.
Sensitization No sensitizing effects are known.
Flammability Product is not flammable.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, following good laboratory practice.
Body Protection Laboratory coat.To protect personal clothing and skin from potential splashes.
Respiratory Protection Not required under normal use with adequate ventilation.Use a dust mask if handling large quantities of powder.

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the stability and integrity of this compound.

Storage Conditions:

ParameterRecommendation
Temperature -20°C for long-term storage.[1][2]
Container Keep container tightly sealed in a dry and well-ventilated place.
Stability Stable for at least 4 years when stored correctly.[2]
Experimental Protocol: Preparation of Stock Solutions

This protocol outlines the steps for the safe preparation of stock solutions of this compound.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (B87167) (DMSO) or Phosphate-Buffered Saline (PBS, pH 7.2)

  • Appropriate PPE (safety goggles, gloves, lab coat)

  • Calibrated balance

  • Fume hood

  • Vortex mixer

  • Sterile, airtight vials

Procedure:

  • Work in a Safe Environment: Conduct all weighing and solution preparation in a chemical fume hood to minimize inhalation exposure.

  • Equilibrate to Room Temperature: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.

  • Weighing: Carefully weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Dissolving:

    • For DMSO stock solution: Add the appropriate volume of DMSO to the solid to achieve the desired concentration (e.g., soluble up to 25 mg/mL).[2][3]

    • For PBS stock solution: Add the appropriate volume of PBS (pH 7.2) to the solid to achieve the desired concentration (e.g., soluble up to 10 mg/mL).[2][3]

  • Mixing: Vortex the solution until the solid is completely dissolved.

  • Storage of Stock Solutions:

    • DMSO solutions: Aliquot into smaller, single-use vials and store at -20°C.

    • Aqueous solutions (PBS): It is not recommended to store aqueous solutions for more than one day.[3]

G Workflow for Preparing this compound Stock Solutions cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_storage Storage start Start ppe Don Appropriate PPE start->ppe equilibrate Equilibrate Vial to Room Temperature ppe->equilibrate weigh Weigh this compound equilibrate->weigh add_solvent Add Solvent (DMSO or PBS) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for the preparation of this compound stock solutions.

Accidental Exposure and First Aid Measures

In the event of accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
Skin Contact While not a primary irritant, wash off with soap and plenty of water.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

General Guidelines:

  • Do not dispose of down the drain or in general waste.

  • Treat all waste containing this compound as hazardous chemical waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Collect all waste containing this compound (e.g., unused solid, contaminated solutions, pipette tips) in a designated, separate waste container.

    • Keep halogenated organic waste separate from non-halogenated waste streams.[4]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for hazardous waste.

    • Ensure the container has a secure, screw-top lid.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • Appropriate hazard pictograms (e.g., corrosive for eye damage)

      • Accumulation start date

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area.

    • Keep it away from incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][5]

G Logical Flow for this compound Disposal cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste segregate Segregate Halogenated Waste start->segregate containerize Place in Labeled, a Leak-Proof Container segregate->containerize store Store in a Secure, Ventilated Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs dispose Professional Disposal contact_ehs->dispose end End dispose->end

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TPT-260 Dihydrochloride
Reactant of Route 2
Reactant of Route 2
TPT-260 Dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.